Technical Documentation Center

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • CAS: 874773-92-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives

Introduction The 7-phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive technical overview of the mechanism of action of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, a class of small molecules with significant therapeutic potential. Our focus will be on elucidating their molecular interactions with key protein targets, the consequential modulation of cellular signaling pathways, and the experimental methodologies employed to characterize their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary mechanism of action for many 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold that can be chemically modified to achieve potent and selective inhibition of various kinases.

Inhibition of B-Raf Kinase

The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf kinase, a key component of this cascade, is frequently mutated in various cancers, most notably melanoma.[1] Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of B-Raf.[1][2]

Molecular Interaction: X-ray crystallography studies of similar pyrazolo[1,5-a]pyrimidine derivatives have revealed that these compounds can bind to the ATP-binding pocket of B-Raf kinase. Some derivatives act as ATP-competitive inhibitors, while others have been shown to bind in a "non-hinge-binding" manner, offering a different modality of inhibition.[3] The 7-phenyl group often occupies a hydrophobic pocket, while the pyrimidine core forms key interactions with the kinase hinge region. The carboxylic acid at the 3-position can form additional hydrogen bonds, enhancing binding affinity.

Signaling Pathway Modulation: By inhibiting B-Raf, these derivatives block the phosphorylation and activation of downstream MEK and ERK, leading to a suppression of the entire signaling cascade. This ultimately results in the inhibition of cell proliferation and induction of apoptosis in B-Raf dependent cancer cells.

B_Raf_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor B_Raf B-Raf Ras->B_Raf MEK MEK1/2 B_Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cell_Cycle Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Cycle Inhibitor 7-Phenylpyrazolo[1,5-a]pyrimidine -3-carboxylic acid derivative Inhibitor->B_Raf Inhibition

B-Raf Signaling Pathway Inhibition.
Dual Inhibition of CDK2 and TRKA Kinases

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). CDK2 is a key regulator of the cell cycle, while TRKA is a receptor tyrosine kinase involved in neuronal differentiation and survival, and is also implicated in some cancers.

Molecular Interaction: Molecular docking studies suggest that these derivatives occupy the ATP-binding sites of both CDK2 and TRKA. The pyrazolo[1,5-a]pyrimidine scaffold is predicted to form hydrogen bonds with key residues in the hinge region of both kinases, such as Leu83 of CDK2 and Met592 of TRKA. The substituents on the 7-phenyl ring and the 3-carboxylic acid group can be modified to optimize interactions within the active sites and enhance potency and selectivity.

Signaling Pathway Modulation: Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation. Simultaneously, inhibition of TRKA can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, in TRKA-dependent tumors, leading to apoptosis.

CDK2_TRKA_Pathway cluster_CDK2 CDK2 Pathway cluster_TRKA TRKA Pathway CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S G1/S Phase Progression E2F->G1_S NGF NGF TRKA TRKA NGF->TRKA PI3K PI3K TRKA->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Inhibitor 7-Phenylpyrazolo[1,5-a]pyrimidine -3-carboxylic acid derivative Inhibitor->CDK2 Inhibitor->TRKA

Dual Inhibition of CDK2 and TRKA Signaling.
Inhibition of Phosphoinositide 3-kinase δ (PI3Kδ)

The PI3K signaling pathway is another critical regulator of cell growth, survival, and metabolism. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the immune system.

Molecular Interaction: Molecular modeling studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can bind to the ATP-binding site of PI3Kδ. The pyrimidine nitrogen is proposed to form a hydrogen bond with the backbone amide of Val828 in the hinge region. The 7-phenyl group can extend into a hydrophobic pocket, and the 3-carboxylic acid moiety can form additional interactions, contributing to the overall binding affinity.

Signaling Pathway Modulation: Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as Akt, leading to the inhibition of cell proliferation and survival in PI3Kδ-dependent cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Cell_Growth Cell Growth, Survival, Proliferation Akt->Cell_Growth Inhibitor 7-Phenylpyrazolo[1,5-a]pyrimidine -3-carboxylic acid derivative Inhibitor->PI3K Inhibition

PI3Kδ Signaling Pathway Inhibition.
Inhibition of Cathepsin K

Beyond kinase inhibition, some 7-phenylpyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption.[4]

Molecular Interaction: Molecular docking studies suggest that these derivatives can bind to the active site of Cathepsin K.[4] The pyrazolo[1,5-a]pyrimidine core can form interactions with key residues in the active site, while the 7-phenyl and 3-carboxylic acid groups can occupy and interact with the S1 and S2 pockets of the enzyme, respectively.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives against various targets.

TargetDerivativeIC50/KiCell Line (for cellular assays)Reference
B-Raf pyrazolo[1,5-a]pyrimidine-3-carboxylatesSub-micromolarA375, WM266[1]
Cathepsin K 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidinesKi ≥ 77 μM-[4]

Note: Specific IC50/Ki values for a range of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are often proprietary or spread across numerous publications. The data presented here are representative examples from the available literature.

Experimental Protocols

B-Raf Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant B-Raf enzyme

  • MEK1 (substrate)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the B-Raf enzyme, MEK1 substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[5][6]

  • Incubate at room temperature for 40 minutes.[5][6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][6]

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_Reagents Add Enzyme, Substrate, and Test Compound to Plate Prepare_Reagents->Add_Reagents Initiate_Reaction Initiate Reaction with ATP and Incubate Add_Reagents->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete ATP with ADP-Glo™ Reagent Initiate_Reaction->Stop_Reaction Incubate1 Incubate for 40 min Stop_Reaction->Incubate1 Add_Detection Add Kinase Detection Reagent Incubate1->Add_Detection Incubate2 Incubate for 30-60 min Add_Detection->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for ADP-Glo™ Kinase Assay.
Cathepsin K Inhibition Assay (Fluorogenic Assay)

This assay measures the activity of Cathepsin K by detecting the fluorescence of a cleaved substrate.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 5 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the Cathepsin K enzyme to the wells of the microplate.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the rate of reaction and the percent inhibition for each compound concentration.

  • Determine the IC50 or Ki value.

Western Blotting for PI3K/Akt Pathway Analysis

This technique is used to detect changes in the phosphorylation status of Akt, a key downstream effector of PI3K.[7][8]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.[7][8]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Akt (p-Akt).[7][8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7][8]

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

  • Quantify the band intensities to determine the change in Akt phosphorylation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives can be modulated by substitutions at various positions of the scaffold.

  • 7-Position (Phenyl Ring): Substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and influence its interaction with the target protein. The position of the substituent (ortho, meta, or para) is also crucial for optimal binding.

  • 3-Position (Carboxylic Acid): The carboxylic acid group is a key feature for forming hydrogen bonds with the target protein. Esterification or amidation of this group can modulate the compound's physicochemical properties, such as cell permeability and metabolic stability.

  • Other Positions: Modifications at other positions of the pyrazolo[1,5-a]pyrimidine core can also be explored to fine-tune the compound's activity and selectivity profile.

Conclusion

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives represent a versatile and promising class of compounds with a multi-targeted mechanism of action, primarily centered on the inhibition of key protein kinases involved in oncogenic signaling pathways. Their chemical tractability allows for extensive structure-activity relationship studies, paving the way for the development of potent and selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel small molecule inhibitors. Further research into the specific molecular interactions and downstream cellular effects of these compounds will undoubtedly uncover new therapeutic opportunities.

References

  • Jiang, X. et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(16), e2499. [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Gobec, S. et al. (2019). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic Chemistry, 84, 226-238. [Link]

  • Rumble, J. M. et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2529-2533. [Link]

  • Lameijer, C. R. et al. (2012). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. ACS Chemical Biology, 7(12), 2054-2062. [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Su, S. P. et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Scientific Reports, 6, 36544. [Link]

  • Harris, P. A. et al. (2009). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as Potent B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6519-6523. [Link]

  • Zegzouti, H. et al. (2015). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 13(7), 406-418. [Link]

  • Al-Qadhi, M. A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3502. [Link]

  • Wang, H. et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Al-Warhi, T. et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. BPS Bioscience. [Link]

  • Marquis, R. W. et al. (2001). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 98(7), 3694-3699. [Link]

  • Harris, P. A. et al. (2010). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6519-6523. [Link]

  • El-Gazzar, A. R. B. A. et al. (2025). Synthesis of New Pyrazolo[1,5-a]pyrimidines as Potential Antibacterial Agents: In Vitro and In Silico Study. Journal of Molecular Structure, 1319, 138629. [Link]

  • Lorthiois, E. et al. (2009). Hit to Lead Optimization of pyrazolo[1,5-a]pyrimidines as B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6514-6518. [Link]

  • Burger, M. T. et al. (2012). Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 22(2), 1165-1168. [Link]

  • El-Sayed, N. F. et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(15), 4983. [Link]

  • Al-Omair, M. A. et al. (2023). Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Journal of Molecular Structure, 1279, 135002. [Link]

  • Kumar, A. et al. (2015). Molecular docking design and one-pot expeditious synthesis of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as anti-inflammatory agents. European Journal of Medicinal Chemistry, 101, 749-757. [Link]

  • El-Gazzar, A. R. B. A. et al. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. Egyptian Journal of Chemistry, 66(12), 481-492. [Link]

Sources

Exploratory

Physicochemical Profiling and Mass Spectrometry Analysis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands (typically <300 Da) serve as critical starting points for lead optimization[1]. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands (typically <300 Da) serve as critical starting points for lead optimization[1]. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 874773-92-9) has emerged as a highly privileged structural scaffold[2]. It has been successfully utilized to target the ATP-binding site of D-Ala:D-Ala ligase (DdlB) in bacterial peptidoglycan biosynthesis[1][3] and serves as a core pharmacophore for synthesizing non-inhibitory small molecule chaperones of Glucocerebrosidase (GCase) for Gaucher disease[4][5].

This technical whitepaper provides an authoritative guide on the exact mass characteristics, physicochemical properties, and analytical workflows required to validate and utilize this compound in high-throughput and biophysical assays.

Physicochemical Properties & Exact Mass Causality

For fragment-sized compounds, high-resolution mass spectrometry (HRMS) is non-negotiable. Because fragments have fewer functional groups, the risk of isobaric interference (compounds with the same nominal mass but different exact masses) is significantly higher.

The molecular formula for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is C₁₃H₉N₃O₂ [2].

Mass Calculations
  • Average Molecular Weight: 239.23 g/mol . This value is calculated using the standard atomic weights of the elements and is used for bulk stoichiometric calculations (e.g., preparing molar stock solutions for assays).

  • Exact Monoisotopic Mass: 239.0695 Da. This is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). In HRMS, confirming this exact mass ensures that the synthesized or purchased fragment library hit is structurally accurate and free from synthesis by-products.

Table 1: Fundamental Physicochemical Data
PropertyValueCausality / Significance in FBDD
CAS Number 874773-92-9Unique identifier for procurement and chemical databases[2][6].
Molecular Formula C₁₃H₉N₃O₂Confirms the presence of the pyrazolopyrimidine core and substituents[2].
Molecular Weight 239.23 g/mol Falls well within the "Rule of Three" (MW < 300 Da) for ideal fragments[1].
Exact Mass 239.0695 DaCrucial for Time-of-Flight (TOF) or Orbitrap MS validation.
Hydrogen Bond Donors 1 (COOH)Essential for anchoring to target proteins (e.g., ATP-binding sites)[3].
Hydrogen Bond Acceptors 4 (N, O)Facilitates diverse binding modalities within hydrophilic pockets.
Table 2: Expected HRMS Ion Adducts
Ionization ModeAdduct SpeciesTheoretical m/zDiagnostic Utility
Positive (ESI+) [M+H]⁺240.0768Protonation occurs readily on the pyrimidine nitrogen.
Positive (ESI+) [M+Na]⁺262.0587Common trace adduct; confirms the intact molecule.
Negative (ESI-) [M-H]⁻238.0622Highly sensitive due to the facile deprotonation of the carboxylic acid.

Analytical Workflows & Experimental Protocols

To ensure scientific integrity, every compound utilized in biological screening must be subjected to a self-validating analytical system. Below are the field-proven protocols for structural validation and biophysical binding confirmation.

Protocol A: LC-HRMS Purity and Exact Mass Confirmation

Causality: Liquid Chromatography separates the target compound from potential synthesis impurities (like unreacted 1,3-diketones or ethyl 3-amino-1H-pyrazole-4-carboxylate[4]), while HRMS provides unambiguous mass confirmation.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile.

  • Chromatographic Separation:

    • Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) or equivalent UHPLC column[4].

    • Mobile Phase A: 0.1% Formic acid in MS-grade water (promotes ionization and improves peak shape).

    • Mobile Phase B: 100% Methanol[4].

    • Gradient: 85% A / 15% B ramping to 100% B over 10 minutes at a flow rate of 1.8 mL/min (scale down to 0.4 mL/min for standard UHPLC dimensions)[4].

  • Mass Spectrometry (Q-TOF):

    • Operate the electrospray ionization (ESI) source in both positive and negative polarity switching modes.

    • Set capillary voltage to 3.5 kV and scan the mass range of 50–1000 m/z.

    • Extract the ion chromatograms (EIC) for m/z 240.0768 (+) and 238.0622 (-). A mass error of < 5 ppm validates the compound identity.

LC_HRMS N1 Sample Prep (1 µg/mL) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI Source (+/- Polarity) N2->N3 N4 TOF Mass Analyzer (Exact Mass) N3->N4 N5 Data Processing (< 5 ppm Error) N4->N5

Analytical workflow for exact mass determination via LC-HRMS.
Protocol B: Surface Plasmon Resonance (SPR) Binding Validation

Causality: Once exact mass and purity are confirmed, the fragment's interaction with the target protein must be validated orthogonally to rule out false positives from primary enzymatic screens. SPR measures real-time binding kinetics[3].

  • Surface Functionalization: Covalently attach the target protein (e.g., DdlB) to the surface of a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of approximately 7700 response units (RU) to ensure sufficient signal for a low-molecular-weight fragment[3].

  • Analyte Preparation: Prepare serial dilutions of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in the running buffer (e.g., PBS containing 0.05% Tween-20 and 5% DMSO to maintain solubility).

  • Injection & Kinetics: Inject the analyte across the functionalized surface and a blank reference flow cell at a flow rate of 30 µL/min.

  • Data Analysis: Subtract the reference cell signal. Fit the resulting sensograms to a 1:1 steady-state affinity model to calculate the dissociation constant ( KD​ ). For this specific scaffold targeting DdlB, competitive binding with ATP typically yields a Ki​ in the low micromolar range (~20.7 µM)[3].

FBDD Lib Fragment Library (MW < 300 Da) Screen Primary Screening (Enzymatic Assay) Lib->Screen Hit Hit Compound (CAS: 874773-92-9) Screen->Hit SPR SPR Validation (Immobilized Target) Hit->SPR Opt Lead Optimization (SAR Development) SPR->Opt

Fragment-based drug discovery workflow isolating the pyrazolopyrimidine hit.

Structural Biology & Pharmacological Relevance

The precise molecular weight of 239.23 Da places 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in the optimal physicochemical space for fragment libraries.

Mechanism of Action in Antibacterial Discovery: In the search for novel antibiotics targeting bacterial peptidoglycan biosynthesis, this compound was identified as a fragment hit against D-Ala:D-Ala ligase (DdlB)[1]. Docking studies and SPR validation confirmed that it acts as an ATP-competitive inhibitor[3]. The carboxylic acid at position 3 is critical for mimicking the phosphate groups of ATP, while the rigid pyrazolopyrimidine core and the phenyl ring at position 7 occupy the adenine-binding hydrophobic pocket[3].

Utility in Lysosomal Storage Disorders: Derivatives of this scaffold are highly valued in the development of therapies for Gaucher disease. By modifying the substituents (e.g., utilizing 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a precursor), researchers have developed non-inhibitory small molecule chaperones[4][5]. These molecules facilitate the proper folding and translocation of mutant Glucocerebrosidase (GCase) from the endoplasmic reticulum to the lysosome without inhibiting the enzyme's catalytic activity[4][5].

References

  • Source: nih.
  • Source: bldpharm.
  • Source: acs.
  • Source: semanticscholar.
  • Source: nih.
  • Source: nextsds.

Sources

Foundational

The Polypharmacological Landscape of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Receptor Binding Affinities and Mechanistic Protocols

Executive Summary The compound 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9)[1] represents a highly privileged structural scaffold in modern medicinal chemistry[2]. Rather than acting as a monolit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9)[1] represents a highly privileged structural scaffold in modern medicinal chemistry[2]. Rather than acting as a monolithic "magic bullet," the pyrazolo[1,5-a]pyrimidine core exhibits profound polypharmacology, capable of interrogating multiple distinct receptor classes depending on its functionalization[2].

This whitepaper provides an in-depth technical analysis of the receptor binding affinities associated with this scaffold, focusing on two validated mechanistic targets:

  • Bacterial D-Ala:D-Ala Ligase (DdlB): Where the 3-carboxylic acid acts as a direct biomimetic for ATP phosphate groups[3].

  • Toll-Like Receptor 8 (TLR8): Where the scaffold (and its direct 3-carboxamide derivatives, such as CU-CPT8m) acts as a first-in-class allosteric antagonist by stabilizing the receptor's resting homodimer state[4][5].

Mechanistic Target 1: Toll-Like Receptor 8 (TLR8) Antagonism

Structural Biology & Binding Causality

The 7-phenylpyrazolo[1,5-a]pyrimidine scaffold is the foundational pharmacophore for a novel class of TLR8 antagonists[4][6]. X-ray crystallography data (collected at the AR-NE3A and BL-5A beamlines in Japan) reveals that these derivatives do not compete with single-stranded RNA at the canonical agonist binding site (Site 1)[5]. Instead, the planar heterocyclic core intercalates into a transient hydrophobic pocket located precisely at the interface of the TLR8 homodimer[4][5].

The binding causality is driven by extensive van der Waals contacts, π−π stacking with Tyr348 and Phe495, and critical hydrogen bonding with Gly351 and Val520[6]. By occupying this interfacial pocket, the scaffold acts as a molecular wedge, locking the TLR8 dimer in its inactive resting state and physically preventing the conformational changes required to recruit MyD88 and initiate NF-κB signaling[4][6].

Self-Validating Protocol: HEK-Blue TLR8 Reporter Assay

To quantify the binding and functional antagonism of pyrazolo[1,5-a]pyrimidine derivatives, the HEK-Blue reporter assay is the gold standard.

  • Causality of Choice: HEK-Blue cells are stably co-transfected with human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. This creates a self-validating experimental loop: if the compound successfully stabilizes the inactive TLR8 dimer, NF-κB is not translocated, SEAP is not secreted, and the colorimetric signal drops proportionally to the compound's binding affinity[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue hTLR8 cells at a density of 5×104 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS.

  • Compound Pre-incubation: Prepare a concentration series (e.g., 1 nM to 10 μM) of the pyrazolo[1,5-a]pyrimidine derivative. Add to the wells and incubate for 1 hour at 37°C to allow the compound to equilibrate within the interfacial dimer pocket.

  • Agonist Stimulation: Introduce a known TLR8 agonist, such as R848 (Resiquimod), at a fixed concentration of 1 μg/mL to attempt receptor activation[7].

  • Quantification: Incubate for 24 hours. Transfer 20 μL of the supernatant to a new plate, add 180 μL of QUANTI-Blue substrate, and incubate for 1-3 hours. Read the optical density (OD) at 620 nm using a spectrophotometer.

  • Data Analysis: Plot the OD values against the log of the compound concentration to calculate the IC50​ .

TLR8_Pathway Ligand 7-Phenylpyrazolo[1,5-a]pyrimidine Derivative TLR8_Rest TLR8 Resting Dimer (Unliganded State) Ligand->TLR8_Rest Binds interface pocket Complex Ligand-TLR8 Complex (Stabilized Inactive State) TLR8_Rest->Complex Hydrophobic & H-bond interactions Activation Receptor Activation & Conformational Change Complex->Activation Blocks activation Signaling NF-κB / Proinflammatory Signaling Pathway Activation->Signaling Prevents cascade

Caption: Mechanism of TLR8 inhibition by pyrazolo[1,5-a]pyrimidine derivatives via dimer stabilization.

Mechanistic Target 2: D-Ala:D-Ala Ligase (DdlB) Inhibition

Structural Biology & Binding Causality

In the realm of antibacterial drug discovery, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been identified as a critical fragment hit targeting D-Ala:D-Ala ligase (DdlB), an ATP-dependent enzyme essential for bacterial peptidoglycan biosynthesis[3].

The causality behind this specific binding event lies in the 3-carboxylic acid moiety. DdlB is a dinuclear Mg2+ -dependent metalloenzyme. The carboxylic acid group acts as a highly effective bioisostere for the negatively charged phosphate groups of ATP, directly coordinating with the Mg2+ ions in the enzyme's active site[3]. Meanwhile, the 7-phenyl ring undergoes a conformational flip to optimize hydrophobic packing within the binding pocket[3].

Self-Validating Protocol: Surface Plasmon Resonance (SPR)
  • Causality of Choice: Because the 3-carboxylic acid acts as a low-molecular-weight fragment hit (~239 Da), its binding affinity is in the micromolar range ( Ki​≈20.7μM )[3]. Standard biochemical assays often yield false negatives for fragments due to their rapid dissociation rates ( Koff​ ). SPR is utilized because its real-time, label-free microfluidic environment captures highly transient binding events, validating the hit through precise kinetic profiling.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M).

  • Ligand Immobilization: Dilute purified recombinant DdlB enzyme in sodium acetate buffer (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~5000 RU. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5)[3].

  • Buffer Equilibration: Run running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2​ , 0.05% Tween-20) until the baseline stabilizes. The inclusion of Mg2+ is non-negotiable, as it is required for the carboxylic acid to coordinate properly[3].

  • Analyte Injection: Inject 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a concentration series (e.g., 3.125 μM to 200 μM) at a flow rate of 30 μL/min.

  • Kinetic Analysis: Record the association phase for 60 seconds and the dissociation phase for 120 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , Kon​ , and Koff​ .

SPR_Workflow Prep 1. Sensor Chip Prep (Immobilize DdlB) Equil 2. Buffer Equilibration (pH 7.4, Mg2+) Prep->Equil Inject 3. Analyte Injection (Concentration Series) Equil->Inject Measure 4. Real-Time Monitoring (Assoc. & Dissoc.) Inject->Measure Analyze 5. Kinetic Analysis (Calculate Kd) Measure->Analyze

Caption: SPR workflow for kinetic validation of transient fragment-receptor binding events.

Quantitative Binding Affinity Data

The table below summarizes the receptor binding affinities of the core 3-carboxylic acid and its structurally optimized derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetBinding AffinityMechanism of Action
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid D-Ala:D-Ala ligase (DdlB) Ki​=20.7±4.5μM [3]ATP phosphate mimic; coordinates Mg2+ in the active site.
CU-CPT8m (3-carboxamide derivative)Toll-Like Receptor 8 (TLR8) IC50​=67±10 nM [6]Stabilizes resting homodimer interface via π−π stacking.
CU-CPT9b (Optimized analog)Toll-Like Receptor 8 (TLR8) Kd​=21 nM [5]Enhanced affinity via water-bridged H-bonds with Ser516*.
Zaleplon (Related scaffold) GABAA​ (BZD receptor)Sub-nanomolar[2]Allosteric modulation at the BZ1 receptor subtype.

Conclusion

The 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a masterclass in polypharmacological design. As a raw fragment, its carboxylic acid moiety expertly mimics ATP phosphates to inhibit bacterial ligases[3]. When functionalized into a carboxamide (as seen in CU-CPT8m), the planar core pivots to become a highly selective, low-nanomolar allosteric antagonist of TLR8, offering immense potential for treating autoimmune diseases like Systemic Lupus Erythematosus (SLE)[4][6]. Understanding the structural causality behind these binding events allows drug development professionals to rationally design the next generation of targeted therapeutics.

References

  • Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Small-molecule TLR8 antagonists via structure-based rational design - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Targeting Toll-like Receptors 7, 8, and 9 Inhibition in Systemic Lupus Erythematosus: Therapeutic Advance and Future Directions. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Small-Molecule Inhibition of TLR8 through Stabilization of its Resting State. KEK (High Energy Accelerator Research Organization). Available at: [Link]

  • CN111542515B - Toll样受体8(tlr8)特异性拮抗剂及其制备方法和用途. Google Patents.

Sources

Exploratory

pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffolds

An in-depth technical analysis of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold requires moving beyond basic structural descriptions to understand the causality between chemical modifications and systemic phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold requires moving beyond basic structural descriptions to understand the causality between chemical modifications and systemic pharmacokinetic (PK) outcomes. As a Senior Application Scientist, I approach this privileged bicyclic nitrogenous heterocycle not merely as a static entity, but as a dynamic pharmacokinetic system.

The pyrazolo[1,5-a]pyrimidine core acts as a highly effective purine bioisostere, enabling it to competitively bind the ATP-binding pockets of critical oncogenic and inflammatory kinases[1]. However, the raw 3-carboxylic acid derivative often presents significant absorption, distribution, metabolism, and excretion (ADME) liabilities. This whitepaper details the rational design, pharmacokinetic profiling, and self-validating experimental workflows required to optimize this scaffold for clinical viability.

Rational Design: Causality in Structural Optimization

The unmodified pyrazolo[1,5-a]pyrimidine-3-carboxylic acid often exhibits poor passive membrane permeability due to ionization at physiological pH (~7.4). Furthermore, free carboxylic acids are highly susceptible to rapid Phase II metabolism (specifically, glucuronidation by UGT enzymes), leading to high systemic clearance and poor oral bioavailability.

To circumvent these liabilities, medicinal chemists systematically convert the 3-carboxylic acid into targeted carboxamides or esters[2].

  • Causality of Amidation: Converting the acid to an amide neutralizes the charge at physiological pH, directly lowering the topological polar surface area (TPSA) and optimizing the partition coefficient (LogP). This modification enhances gastrointestinal (GI) absorption and cellular penetrance while shielding the molecule from rapid Phase II conjugation[3].

  • Targeted Kinase Selectivity: The spatial geometry of the resulting 3-carboxamide allows for the introduction of hydrophobic vectors that interact with specific residues in the kinase hinge region. For example, optimization of this scaffold has yielded potent inhibitors for Janus Kinase 2 (JAK2)[2], Tropomyosin Receptor Kinase A (TRKA)[3], and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[4].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Autophosphorylation MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 NFkB NF-κB / Inflammatory Response IRAK1->NFkB Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->IRAK4 Blocks ATP Binding

IRAK4 signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Pharmacokinetic Profiling & ADME Properties

Optimized pyrazolo[1,5-a]pyrimidine-3-carboxamides generally obey Lipinski's Rule of Five, demonstrating high GI absorption and favorable ADME profiles[5][6].

When evaluating these compounds, three core PK parameters are prioritized:

  • Clearance (CL): Optimized derivatives exhibit low hepatic clearance, ensuring the drug remains in systemic circulation long enough to exert target-based inhibition[4].

  • Volume of Distribution (Vd): The scaffold can be tuned to achieve a moderate to high Vd. For instance, RET kinase inhibitors based on this scaffold demonstrate excellent tumor penetration and even brain penetrance, which is critical for treating metastatic lesions[7].

  • Bioavailability (F%): Through the masking of the carboxylic acid, oral bioavailability frequently increases from <10% to >60%, enabling convenient once-daily (QD) or twice-daily (BID) dosing regimens.

Table 1: Representative Pharmacokinetic Parameter Matrix
Derivative ClassTarget KinaseClearance (CL) [mL/min/kg]Volume of Distribution (Vd) [L/kg]Half-life (t1/2)[h]Oral Bioavailability (F%)
3-Carboxylic Acid (Parent) General> 50.0 (High)< 0.5 (Low)< 1.0< 10%
3-Carboxamide (Optimized) IRAK4 / JAK2< 15.0 (Low)1.5 - 3.0 (Moderate)3.0 - 6.040 - 70%
5-Amino-3-carboxamide RET< 10.0 (Low)> 3.0 (High)4.0 - 8.0> 60%

Data synthesized from established in vivo rodent models[2][4][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay in the PK optimization pipeline must be self-validating. Below are the definitive, step-by-step methodologies used to synthesize and evaluate these scaffolds.

PK_Workflow Synth Synthesis: 3-Carboxylic Acid to Carboxamide InVitro In Vitro ADME (Microsomal Stability) Synth->InVitro Hit Triage InVivo In Vivo PK Profiling (Rodent IV/PO) InVitro->InVivo Favorable Profile LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Sampling Data PK Parameter Calculation (CL, Vd, t1/2, F%) LCMS->Data Quantification

Step-by-step workflow from chemical synthesis to in vivo pharmacokinetic profiling.

Protocol 1: HATU-Mediated Amidation of the 3-Carboxylic Acid

Causality: HATU is selected over traditional EDC/HOBt coupling because the 7-azabenzotriazole moiety stabilizes the active ester intermediate and provides an internal base effect, drastically improving yields when coupling sterically hindered amines.

  • Activation: Dissolve 1.0 eq of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of HATU. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of the target amine. Stir for 2-4 hours until complete consumption of the starting material is observed via TLC.

  • Purification & Validation: Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Self-Validation: The product must be validated via LC-MS and 1H-NMR to confirm >95% purity. Testing impure compounds in PK assays leads to artifactual clearance data.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality: This assay predicts hepatic clearance by exposing the compound to Cytochrome P450 (CYP) enzymes. An NADPH regenerating system is mandatory to prevent cofactor depletion, ensuring linear enzyme kinetics over the assay duration.

  • Incubation: Pre-incubate the test compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The acetonitrile precipitates the proteins, instantly halting metabolism.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the microsomes are metabolically inactive, and the entire assay plate must be discarded.

Protocol 3: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: A crossover design utilizing both Intravenous (IV) and Per Os (PO) dosing is required to calculate absolute bioavailability (F%).

  • Dosing: Administer the optimized compound IV (e.g., 1 mg/kg in 5% DMSO/95% saline) and PO (e.g., 10 mg/kg in 0.5% methylcellulose) to separate cohorts of fasted Sprague-Dawley rats.

  • Sampling: Collect serial blood samples (approx. 200 µL) via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. K2EDTA prevents coagulation without causing ion suppression during mass spectrometry.

  • Bioanalysis: Centrifuge blood at 4,000 rpm for 10 minutes to isolate plasma. Extract the analyte via protein precipitation and quantify using LC-MS/MS.

  • Self-Validation: The bioanalytical run is only valid if the spiked plasma calibration curve yields an R2>0.99 and the interspersed Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Conclusion

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a foundational building block in modern medicinal chemistry. By understanding the causality between its structural features and its pharmacokinetic behavior, scientists can systematically engineer out ADME liabilities. Through rigorous amidation strategies and self-validating PK profiling, this scaffold can be transformed from a high-clearance hit into a highly bioavailable, target-selective clinical candidate.

Sources

Foundational

Preliminary Toxicity Profile of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, making it a privileged core for the development of various therapeutic agents, including kinase inhibitors for oncology.[1][2] As with any potential drug candidate, a thorough understanding of its toxicity profile is paramount for advancing through the development pipeline. This technical guide provides a consolidated overview of the available preliminary toxicity data for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, contextualized with findings for the broader pyrazolopyrimidine class, to support early-stage risk assessment. It is important to note that while hazard classifications for the target compound are available, detailed, publicly accessible preclinical study reports are limited. This guide, therefore, also outlines the standard methodologies for the types of toxicological assessments relevant to this compound.

Hazard Identification of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 874773-92-9) has been assigned the following GHS hazard classifications.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness

Table 1: GHS Hazard Classifications for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[3]

These classifications indicate that the compound is presumed to have moderate acute toxicity via multiple routes of exposure, is an irritant to the skin and eyes, and may have transient effects on the central nervous system. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and to work in a well-ventilated area.

Preclinical Toxicity Profile of the Pyrazolo[1,5-a]pyrimidine Class

In Vitro Cytotoxicity

Numerous pyrazolo[1,5-a]pyrimidine derivatives have been assessed for their cytotoxic effects against a variety of human cancer cell lines. This is often a primary screening step to identify potential anticancer agents, but it also provides a measure of basal cytotoxicity. For instance, certain 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles have shown moderate to potent anti-proliferative activity. One such compound, 16b, demonstrated an IC50 of 7.8 µM against the HeLa cell line, which was comparable to the standard chemotherapeutic agent doxorubicin (IC50 = 8.1 µM).[5] Another study on pyrazolo[3,4-d]pyrimidine derivatives reported IC50 values in the micromolar range against Caco-2, A549, HT1080, and Hela cell lines.[6] For example, compound 5 in that study had IC50 values of 96.25 µM (HT1080), 74.8 µM (Hela), 76.92 µM (Caco-2), and 148 µM (A549).[6] These findings suggest that the pyrazolopyrimidine scaffold can be decorated to induce cell death, a key feature of an anticancer drug, but also an indicator of potential toxicity to normal cells at higher concentrations.

Genotoxicity

Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can cause genetic mutations, which may lead to cancer. The Ames test is a widely used bacterial reverse mutation assay for this purpose.[7][8] While no Ames test data has been found for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid specifically, this would be a standard and necessary assay in its preclinical development. A positive result in an Ames test would indicate mutagenic potential and could be a significant hurdle for further development.[7]

In Vivo Toxicity

Limited in vivo toxicity data for pyrazolopyrimidine derivatives are available. One study on repurposed pyrazolo[3,4-d]pyrimidine derivatives in rats showed that at a dose of 20 mg/kg/day, the treated animals did not exhibit significant toxicity compared to the control group, suggesting a potentially favorable in vivo safety profile for that particular analogue.[6] However, without detailed studies on 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, its in vivo toxicity, including the determination of an LD50 (lethal dose, 50%), remains unknown.

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical to its potential efficacy and toxicity. In silico and in vitro ADME studies have been conducted on some pyrazolo[3,4-d]pyrimidine derivatives.[9] These studies can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability. For example, one study found that their lead pyrazolo[3,4-d]pyrimidine compound had high metabolic stability and excellent passive permeability across gastrointestinal and blood-brain barriers.[9] Such a profile would be desirable for a drug candidate, but a comprehensive ADME assessment for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has not been publicly reported.

Experimental Methodologies

To provide a practical context for the data presented, this section outlines the standard experimental protocols for key toxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay A Cell Seeding (e.g., 1x10^4 cells/well in a 96-well plate) B Incubation (24 hours to allow cell attachment) A->B C Compound Treatment (Varying concentrations of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours, formation of formazan crystals) E->F G Solubilization of Formazan (Addition of DMSO or other solvent) F->G H Absorbance Reading (e.g., at 570 nm using a plate reader) G->H I Data Analysis (Calculation of IC50 value) H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

The causality behind this experimental choice is its high throughput, reliability, and cost-effectiveness for initial screening of a compound's effect on cell viability. The self-validating nature of this protocol lies in the inclusion of positive (e.g., doxorubicin) and negative (vehicle control) controls, which ensure the assay is performing as expected.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay assesses the ability of a test compound to cause mutations that restore the bacteria's ability to synthesize histidine.

Workflow:

Ames_Test cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation A1 Mix Salmonella typhimurium (histidine-dependent) with test compound B1 Plate on histidine-deficient agar A1->B1 C1 Incubate for 48-72 hours B1->C1 D1 Count revertant colonies C1->D1 E Compare colony counts to negative and positive controls D1->E A2 Mix Salmonella typhimurium with test compound and S9 fraction (liver extract) B2 Plate on histidine-deficient agar A2->B2 C2 Incubate for 48-72 hours B2->C2 D2 Count revertant colonies C2->D2 D2->E F Determine mutagenic potential E->F

Caption: Workflow of the Ames test with and without metabolic activation.

The inclusion of the S9 fraction (a liver enzyme extract) is critical because many compounds are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.[8] This dual-arm approach provides a more comprehensive assessment of genotoxic potential. The test is validated by the use of known mutagens as positive controls for each bacterial strain.

Conclusion and Future Directions

The currently available data for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid indicates a need for caution in its handling due to its classification for acute toxicity and irritation. While these hazard classifications provide a foundational understanding, they lack the detailed experimental backing required for a comprehensive risk assessment in a drug development context.

For a more complete toxicological profile, further studies are essential. These should include:

  • In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous human cell lines to determine IC50 values and assess selectivity.

  • A full battery of genotoxicity assays , including the Ames test and an in vitro mammalian cell gene mutation test (e.g., mouse lymphoma assay).

  • In vivo acute toxicity studies in a relevant animal model (e.g., rodent) to determine the LD50 and identify signs of systemic toxicity.

  • Preliminary ADME studies to understand the compound's pharmacokinetic properties.

By systematically generating this data, researchers can build a robust preclinical safety profile for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, enabling informed decisions about its potential for further development as a therapeutic agent.

References

  • Hassan, A. S., Morsy, N. M., Awad, H. M., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. RSC Advances, 12(10), 6023-6040. Available at: [Link]

  • (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. Egyptian Journal of Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 13. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. Available at: [Link]

  • (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Pharmaceuticals, 16(2), 209. Available at: [Link]

  • Chemwatch. (n.d.). 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Ames test. Available at: [Link]

  • Trejo, S. A., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Toxicology Research and Application, 6. Available at: [Link]

  • Al-Farahidi, A. A. (2025).
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]

  • Abdel-Aziz, M., et al. (2018). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 23(8), 2029. Available at: [Link]

  • Trejo, S. A., et al. (2022). Use of the bacterial reverse mutation test (Ames) to predict the carcinogenic potential of N-nitrosamines. Regulatory Toxicology and Pharmacology, 134, 105221.
  • (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta.
  • Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. Available at: [Link]

  • Bakr, R. B., et al. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 94, 103458. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Available at: [Link]

  • Trejo-Martin, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(17), 5489. Available at: [Link]

  • MilliporeSigma. (2026).
  • Fisher Scientific. (2025).
  • NextSDS. (n.d.). 7-(3-AMINO-PHENYL)-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE. Available at: [Link]

  • Cayman Chemical. (2023).
  • Simoes, C. C., et al. (2012). Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. Molecules, 17(5), 5258-5271. Available at: [Link]

  • NextSDS. (n.d.). 7-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID. Available at: [Link]

Sources

Exploratory

A Guide to the Comprehensive Crystal Structure Analysis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Abstract This technical guide provides a comprehensive, in-depth protocol for the definitive crystal structure analysis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the definitive crystal structure analysis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] A precise understanding of the three-dimensional atomic arrangement of derivatives like 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is paramount for structure-activity relationship (SAR) studies, rational drug design, and optimizing therapeutic efficacy.[1][3] This document outlines a validated workflow, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and computational modeling, designed for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][4] Its rigid, planar framework is amenable to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile.[1] Compounds based on this scaffold have shown potential as kinase inhibitors, anxiolytics, and anti-diabetic agents.[5][6]

The title compound, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9), incorporates a phenyl group at the 7-position and a carboxylic acid at the 3-position.[7] These functional groups are critical, as they can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and, consequently, the material's physicochemical properties like solubility and stability. A definitive crystal structure analysis provides atomic-resolution data on bond lengths, bond angles, and molecular conformation, which are indispensable for understanding its biological activity.[8][9]

Experimental and Computational Workflow

The comprehensive analysis of the title compound follows a multi-stage process. This guide details a self-validating system where each step provides crucial data that informs the next, ensuring the integrity and accuracy of the final structural model.

G cluster_xray X-Ray Diffraction Analysis S1 Synthesis Protocol S2 Purification & Spectroscopic Verification S1->S2 C1 Crystal Growth Screening S2->C1 C2 Selection of High-Quality Single Crystal C1->C2 Optimal Conditions X1 Data Collection (SCXRD) C2->X1 X2 Data Processing & Structure Solution X1->X2 X3 Structure Refinement X2->X3 Initial Model M1 DFT Optimization X3->M1 Final CIF File M2 Hirshfeld Surface Analysis X3->M2

Caption: Workflow for Crystal Structure Analysis.

Synthesis and Characterization

Synthesis Protocol

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and related carboxylic acids often begins with commercially available aminopyrazoles.[10][11] A common and effective route involves the cyclocondensation reaction of a suitable 5-aminopyrazole precursor with a β-keto ester or a related three-carbon synthons.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize or procure high-purity methyl 5-amino-1H-pyrazole-4-carboxylate.

  • Cyclocondensation: React the aminopyrazole with a phenyl-substituted 1,3-dicarbonyl compound, such as benzoylacetone, in a suitable solvent like acetic acid or ethanol. The reaction is typically heated under reflux to drive the condensation and cyclization.

  • Ester Hydrolysis: The resulting ester (methyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) is hydrolyzed to the target carboxylic acid. This is typically achieved by heating the ester in an aqueous or alcoholic solution of a base (e.g., NaOH or KOH), followed by acidification (e.g., with HCl) to precipitate the carboxylic acid.

  • Work-up and Purification: The crude product is collected by filtration, washed with water to remove salts, and then purified. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixtures) is the preferred method to obtain material of sufficient purity for crystallization trials.

Spectroscopic Verification

Before proceeding to crystallization, the identity and purity of the synthesized 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid must be unequivocally confirmed using a suite of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the successful formation of the heterocyclic core and the presence of the phenyl and carboxylic acid groups.

  • FT-IR Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C=C stretches.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.

Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire analysis.[12] The goal is to grow a crystal of at least 20-50 micrometers in all dimensions, with a well-defined shape and no visible defects.[13]

Crystallization Techniques

A screening approach using various techniques is recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a less-soluble solvent (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting crystal growth.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals may form at the interface where the two solvents slowly mix.

  • Advanced Methods: For particularly challenging molecules, techniques like under-oil microbatch crystallization or co-crystallization with a chaperone molecule can be employed.[12][14]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[8][9][15]

Data Collection

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection Temperature: Data is almost universally collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher quality diffraction data and a more precise final structure.

  • Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., CCD or CMOS) to record the diffraction pattern.[9][13]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[16] Modern software automates the process of determining the optimal data collection strategy to ensure a complete and redundant dataset.

Data Processing and Structure Solution

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[17]

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's Bravais lattice. The intensity of each spot is then integrated.[17]

  • Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences, the space group of the crystal is determined.

  • Structure Solution (The Phase Problem): The measured intensities are the amplitudes of the diffracted waves, but the phase information is lost.[18] For small molecules like the title compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[18] This map reveals the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[19]

  • Refinement Cycles: Atomic positions and anisotropic displacement parameters (which model atomic vibrations) are adjusted to minimize the difference between the observed structure factors and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics such as R-factors (R1, wR2) and the goodness-of-fit (GooF). A final difference electron density map should be largely featureless.

Computational Analysis: Deeper Insights into Crystal Packing

Computational methods provide a powerful complement to experimental X-ray data, offering insights into the energetic and geometric aspects of intermolecular interactions.[20]

Density Functional Theory (DFT) Optimization

While SCXRD provides the structure in the solid state, DFT calculations can predict the geometry of an isolated molecule in the gas phase.[21] Comparing the experimental and computationally optimized geometries can reveal the extent to which crystal packing forces (e.g., hydrogen bonds) influence the molecular conformation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[22][23]

  • Hirshfeld Surface: This is a surface constructed around a molecule in a crystal, defined by the region where the molecule's contribution to the total electron density is equal to the contribution from all other molecules.[24]

  • 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts.[25] This allows for a quantitative breakdown of the different types of interactions (e.g., H···H, O···H, C···H) and their relative contributions to the overall crystal packing.[26]

G cluster_outputs Analysis Outputs Molecule Molecule in Crystal (From CIF File) HS_Analysis Hirshfeld Surface Analysis (CrystalExplorer) Molecule->HS_Analysis d_norm d_norm Surface Visualizes close contacts HS_Analysis->d_norm FP 2D Fingerprint Plot Quantifies interaction types HS_Analysis->FP Decomp Interaction Breakdown e.g., H···H, O···H, C···H/π FP->Decomp

Caption: Hirshfeld Surface Analysis Workflow.

Data Summary and Reporting

All quantitative data should be summarized for clarity. The final report should include a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[18]

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue (Example)
Empirical formulaC₁₃H₉N₃O₂
Formula weight239.23
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°b = Y.YYY Å, β = YY.YYY°c = Z.ZZZ Å, γ = 90°
VolumeVVVV.V ų
Z4
Density (calculated)D.DDD g/cm³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Goodness-of-fit on F²1.XXX
Final R indices [I>2σ(I)]R₁ = 0.0XXX, wR₂ = 0.0YYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.0WWW
Largest diff. peak/holeP.PPP and -H.HHH e.Å⁻³

Conclusion

This guide has detailed a rigorous, multi-faceted approach to the crystal structure analysis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. By integrating meticulous synthesis and crystallization with high-resolution single-crystal X-ray diffraction and insightful computational analysis, researchers can obtain a definitive three-dimensional molecular structure. This atomic-level information is critical for understanding the structure-property relationships that govern the compound's potential as a therapeutic agent and provides an authoritative foundation for future drug development endeavors.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Gavezzotti, A. (2003). Computational studies of crystal structure and bonding. PubMed. [Link]

  • Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PubMed Central (PMC). [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Read, R. J. (2019). X-ray data processing. PubMed Central (PMC). [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Arshad, M., et al. (2013). Crystal Structure Analysis of Ethyl 7-Phenyl-5- p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. ResearchGate. [Link]

  • Zdonczyk, O., et al. (2023). Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning. MDPI. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed. [Link]

  • Crystal structure prediction. Wikipedia. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. [Link]

  • Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Computational Methods in Crystal Analysis. Fiveable. [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. [Link]

  • Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. ResearchGate. [Link]

  • Hammouda, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Afcian. [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Bova, S., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. PubMed Central (PMC). [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • de la Cruz, M. G. O., et al. (2015). Computational spectroscopy for crystalline materials: from structure to properties. CrystEngComm. [Link]

  • Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science. [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central (PMC). [Link]

  • 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Chemical Substance Information. Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyrazolo[1,5- a ]pyrimidine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5- a ]pyrimidine scaffold is a privileged pharmacophore widely utilized in kinase inhibitors and allosteric modulators[1][2]. The synthesis of 7-phenylpyrazolo[1,5- a ]pyrimidine-3-carboxylic acid is achieved via a robust, two-phase methodology: a regioselective cyclocondensation followed by base-catalyzed saponification.

Causality in Reaction Design:

  • Regioselective Cyclocondensation: The construction of the bicyclic core relies on the reaction between ethyl 3-amino-1H-pyrazole-4-carboxylate and a 1,3-dielectrophile, specifically 3-dimethylamino-1-phenylprop-2-en-1-one (an enaminone)[3]. The exocyclic primary amine of the pyrazole is highly nucleophilic and initiates a Michael-type addition at the β -carbon of the enaminone, expelling dimethylamine gas. Subsequently, the endocyclic pyrazole nitrogen attacks the carbonyl carbon. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides mild acid catalysis to activate the enaminone carbonyl, driving the final dehydration step to aromatize the pyrimidine ring[3]. This electronic differentiation ensures the phenyl group is exclusively directed to the C7 position.

  • Saponification: The intermediate ester is highly stable; thus, hydrolysis requires strong aqueous base (NaOH) combined with an alcoholic co-solvent (Ethanol) to maintain organic solubility. The irreversible nature of the acyl nucleophilic substitution yields a water-soluble sodium carboxylate salt, which is subsequently precipitated as the free acid via targeted pH adjustment[2][4].

Reagents and Reaction Parameters

Table 1: Reagents and Materials
ReagentMW ( g/mol )EquivalentsRole in Synthesis
Ethyl 3-amino-1H-pyrazole-4-carboxylate 155.151.00Primary Nucleophile
3-Dimethylamino-1-phenylprop-2-en-1-one 175.231.051,3-Dielectrophile
Glacial Acetic Acid 60.05SolventSolvent / Acid Catalyst
Sodium Hydroxide (5N aq) 40.003.00 – 5.00Saponification Base
Ethanol (Absolute) 46.07SolventCo-solvent for Hydrolysis
Hydrochloric Acid (1N aq) 36.46ExcessAcidification / Precipitation
Table 2: Critical Reaction Parameters
PhaseTemperatureTimeSolvent SystemExpected Yield
1. Cyclocondensation 118 °C (Reflux)4 – 6 hoursGlacial Acetic Acid85 – 92%
2. Saponification 80 °C (Reflux)3 – 4 hoursEtOH / 5N NaOH (aq)80 – 90%
3. Acidification 0 – 5 °C30 minutesWater / 1N HCl (aq)Quantitative

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 7-phenylpyrazolo[1,5- a ]pyrimidine-3-carboxylate
  • Initialization: Charge a flame-dried round-bottom flask with ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and 3-dimethylamino-1-phenylprop-2-en-1-one (1.05 eq).

  • Solvent Addition: Add glacial acetic acid (approximately 4 mL per gram of starting material).

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the stirred mixture to reflux (118 °C) for 4–6 hours[4].

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The disappearance of the lower- Rf​ pyrazole starting material and the evolution of a new UV-active spot indicates reaction completion.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Causality: Removing acetic acid prevents the formation of highly soluble acetate salts in the next step, which can trap the product.

  • Crystallization: Triturate the resulting oily residue with cold ethanol to induce crystallization. Filter the precipitate and wash the filter cake with ice-cold ethanol.

  • Isolation: Dry the solid in vacuo to afford the intermediate ester as yellow needles[3].

Phase 2: Saponification to 7-Phenylpyrazolo[1,5- a ]pyrimidine-3-carboxylic acid
  • Suspension: Suspend the intermediate ester (1.0 eq) in a mixture of absolute ethanol and 5N aqueous NaOH (3.0 eq of base)[4].

  • Hydrolysis: Heat the mixture on an oil bath at 80 °C for 3–4 hours.

    • Self-Validation Check: The initial suspension will gradually clear into a homogeneous solution as the ester is cleaved into the highly water-soluble sodium carboxylate salt.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Causality: Ethanol must be removed before acidification to maximize the precipitation yield of the final organic acid.

  • Dilution & Cooling: Dilute the aqueous residue with distilled water and cool the flask in an ice bath (0–5 °C).

  • Acidification: Slowly add 1N HCl dropwise while stirring vigorously, until the solution reaches a pH of 2–3.

    • Causality: The pKa of the target carboxylic acid is approximately 3.5. Dropping the pH to 2 ensures full protonation, neutralizing the ionic charge and drastically reducing its aqueous solubility, forcing immediate precipitation[2].

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual NaCl and HCl.

  • Final Drying: Dry the solid overnight in a vacuum oven at 50 °C to afford the pure 7-phenylpyrazolo[1,5- a ]pyrimidine-3-carboxylic acid[2][4].

Analytical Characterization

Validating the structural integrity of the final product is critical. The following table summarizes the expected 1 H NMR quantitative data for the final carboxylic acid, confirming the regioselective placement of the phenyl group at C7 and the integrity of the pyrimidine core[1].

Table 3: 1 H NMR Data for Final Product (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
12.46 Singlet (s)1H-Carboxylic Acid (-COOH)
8.86 Doublet (d)1H4.5Pyrimidine C5-H
8.63 Singlet (s)1H-Pyrazole C2-H
8.15 – 8.06 Multiplet (m)2H-Phenyl ortho-H
7.70 – 7.57 Multiplet (m)3H-Phenyl meta/para-H
7.46 Doublet (d)1H4.4Pyrimidine C6-H

Process Workflow Diagram

SynthesisWorkflow A Ethyl 3-amino-1H-pyrazole-4-carboxylate (Nucleophile) B 3-Dimethylamino-1-phenylprop-2-en-1-one (Dielectrophile) Step1 Step 1: Cyclocondensation Glacial Acetic Acid, Reflux Intermediate Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Intermediate Ester) Step1->Intermediate - HNMe2, - H2O Step2 Step 2: Base-Catalyzed Hydrolysis NaOH (aq) in EtOH, Reflux Intermediate->Step2 Step3 Step 3: Acidification 1N HCl to pH 2-3 Step2->Step3 Sodium Salt Product 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Final Product) Step3->Product Precipitation AB AB AB->Step1

Workflow for the two-step synthesis of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

References

  • Title: US4178449A - Pyrazolo[1,5-a]pyrimidines and imidazo-[1,5-a]pyrimidines Source: Google Patents URL
  • Title: A Convenient, Rapid, and Highly Selective Method for Synthesis of New Pyrazolo[1,5-a]pyrimidines via the Reaction of Enaminones Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link]

  • Title: Discovery, Structure–Activity Relationship, and Biological Evaluation of Noninhibitory Small Molecule Chaperones of Glucocerebrosidase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

[label="Results", Introduction & Chemical Profiling The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a [1], frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, AAK1, and CK2 inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Results",

Introduction & Chemical Profiling

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a [1], frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, AAK1, and CK2 inhibitors). When functionalized with a 7-phenyl group and a 3-carboxylic acid moiety, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid presents a unique analytical challenge.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical properties:

  • Hydrophobicity: The 7-phenyl ring and the fused bicyclic aromatic core impart significant lipophilicity, driving retention on non-polar stationary phases.

  • Ionizability (The pKa Factor): The C3-carboxylic acid is highly polar and acidic, with an estimated pKa​ of 3.5 to 4.0.

  • Chromophore: The extensive π -conjugation across the pyrazolo-pyrimidine core and the phenyl ring yields a strong UV absorbance profile, eliminating the need for complex pre-column derivatization often required for [2].

Method Development Rationale: The Causality of Chromatographic Choices

As analytical scientists, we do not select parameters arbitrarily; every choice is a direct response to the molecule's physical chemistry.

Mobile Phase pH & Ionization Suppression

The most critical factor in retaining and resolving this compound is mobile phase pH. As highlighted in literature regarding the [3], an acidic analyte will ionize into a highly polar carboxylate ( COO− ) if the pH of the mobile phase is above its pKa​ . This ionized state interacts poorly with a C18 stationary phase, leading to early elution (near the void volume) and severe peak tailing.

The Solution: We apply the "2-Unit Rule." By buffering the aqueous mobile phase to a pH of ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we drop the environment well below the molecule's pKa​ . This suppresses ionization, forcing >99% of the analyte into its neutral ( COOH ) state, thereby maximizing hydrophobic retention and ensuring a sharp, symmetrical peak.

Stationary Phase Selection

Nitrogen-containing heterocycles are notorious for interacting with residual, unreacted acidic silanols on silica-based columns, causing secondary ion-exchange interactions that manifest as peak tailing. To counteract this, we select a high-purity, fully end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). The end-capping neutralizes residual silanols, while the C18 ligand provides the necessary hydrophobic surface area to interact with the 7-phenyl moiety.

Organic Modifier & Detection

Acetonitrile (MeCN) is selected over methanol due to its lower viscosity (reducing system backpressure) and its lower UV cutoff (190 nm). Because the molecule is highly conjugated, Diode Array Detection (DAD) at 254 nm captures the optimal π→π∗ transitions, providing maximum sensitivity.

HPLC_Workflow A Analyte Assessment 7-Phenylpyrazolo[1,5-a]pyrimidine -3-carboxylic acid B Physicochemical Profiling Acidic pKa ≈ 3.5 - 4.0 A->B C pH Optimization Target pH < 2.0 to suppress ionization B->C D Mobile Phase Selection A: 0.1% TFA in Water B: Acetonitrile C->D E Stationary Phase End-capped C18 to minimize tailing D->E F Detection Strategy UV/DAD at 254 nm (Conjugated Core) E->F G Method Validation ICH Q2(R2) Compliance F->G

Fig 1: Logical RP-HPLC method development workflow driven by analyte physicochemical properties.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a mandatory gatekeeper; if the SST criteria are not met, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Reagents and Materials
  • Analyte: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Reference Standard, Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 254 nm (DAD extraction)
Run Time 15.0 Minutes

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08020Initial hold (Equilibration)
2.08020Isocratic hold
10.01090Linear gradient (Elution)
12.01090Column wash
12.18020Return to initial
15.08020Re-equilibration
Step-by-Step Execution Workflow

Step 1: Preparation of Mobile Phases

  • Phase A: Pipette exactly 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 2 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the crystalline lattice, sonicate for 5 minutes, and bring to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Diluent.

Step 3: Sample Preparation

  • Weigh sample equivalent to 10 mg of the active compound.

  • Extract and dilute following the exact procedure used for the Stock and Working standards.

  • Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials to protect the column frit.

Step 4: System Suitability Testing (The Gatekeeper) Before analyzing unknown samples, inject the Working Standard six times. The system must pass the criteria outlined in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 7.5 ± 0.2 minConfirms correct gradient delivery and column chemistry.
Tailing Factor ( Tf​ ) 1.5Ensures silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 5000Verifies column efficiency and packing integrity.
% RSD of Area 2.0% (n=6)Validates autosampler precision and integration stability.

Method Validation Framework

To ensure global regulatory compliance, this method must be validated according to the [4]. The experimental design for validation is summarized below.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Diluent blank, Placebo, and Standard. Evaluate peak purity using DAD.No interfering peaks at the analyte RT. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike placebo with known amounts of API at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at 100% concentration.Relative Standard Deviation (% RSD) of the calculated assay 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5 °C), and gradient composition (±2% B).System suitability criteria must still be met under all perturbed conditions.

References

  • American Chemical Society. "Pyrazolo[1,5-a]pyrimidines: Identification of the Privileged Structure and Combinatorial Synthesis." ACS Publications. URL:[Link]

  • PharmaGuru. "Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes." PharmaGuru. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

Method

Application Note: Cell Viability and Cytotoxicity Profiling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Executive Summary & Scientific Rationale 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 874773-92-9) is a highly versatile small molecule that occupies a unique intersection in drug discovery (1)[1]. Recent fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 874773-92-9) is a highly versatile small molecule that occupies a unique intersection in drug discovery (1)[1]. Recent fragment-based drug discovery (FBDD) campaigns have identified this compound as a potent fragment hit targeting D-Ala:D-Ala ligase (DdlB) , a critical enzyme in bacterial peptidoglycan biosynthesis (2)[2]. Simultaneously, the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold widely recognized for its ability to competitively bind the ATP pockets of mammalian kinases, including CDK2 and IRAK4, making it a potent anti-proliferative and anti-inflammatory pharmacophore (3)[3].

Because of this dual biological activity, evaluating the efficacy and safety of this compound requires a bifurcated approach. Drug development professionals must assess both its primary antibacterial efficacy and its secondary mammalian cytotoxicity (or vice versa, depending on the therapeutic goal). This application note provides self-validating, step-by-step protocols for assessing both bacterial and mammalian cell viability, grounded in the causality of the underlying biochemical mechanisms.

Mechanistic Pathways & Target Biology

Understanding the mechanism of action is critical for selecting the correct viability readout. In bacteria, inhibiting DdlB halts cell wall synthesis, leading to osmotic lysis. In mammalian cells, inhibiting kinases like CDK2 induces G1-phase cell cycle arrest and subsequent apoptosis (4)[4].

MOA Compound 7-Phenylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid DdlB D-Ala:D-Ala Ligase (DdlB) Compound->DdlB Inhibits Kinase Mammalian Kinases (e.g., CDK2, IRAK4) Compound->Kinase Potential Inhibition Peptidoglycan Peptidoglycan Biosynthesis DdlB->Peptidoglycan Blocks BacterialDeath Bacterial Cell Death (Antibacterial Activity) Peptidoglycan->BacterialDeath Induces Proliferation Cell Proliferation / Inflammation Kinase->Proliferation Blocks MammalianDeath Mammalian Cell Death (Anticancer / Cytotoxicity) Proliferation->MammalianDeath Induces

Dual mechanism of action for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Experimental Workflow Design

To establish a robust therapeutic index, the compound must be screened through two distinct viability pipelines.

Workflow Prep Compound Preparation (DMSO Stock) Split Assay Selection Prep->Split Bacterial Bacterial MIC Assay (Broth Microdilution) Split->Bacterial Mammalian Mammalian Viability Assay (MTT / CellTiter-Glo) Split->Mammalian IncubateB Incubate 18-24h (37°C, Aerobic) Bacterial->IncubateB IncubateM Incubate 48-72h (37°C, 5% CO2) Mammalian->IncubateM ReadB Read OD600 (Spectrophotometer) IncubateB->ReadB ReadM Read Absorbance/Luminescence (Microplate Reader) IncubateM->ReadM

Experimental workflow for bacterial and mammalian cell viability assays.

Protocol A: Bacterial Viability & MIC Determination (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against target bacterial strains (e.g., E. coli or S. aureus).

Causality Checkpoints
  • Inoculum Standardization: Why strictly 5×105 CFU/mL? If the inoculum is too high, the "inoculum effect" occurs—excess bacteria deplete the drug or secrete neutralizing enzymes, artificially raising the MIC.

  • Endpoint Selection: Why OD600? Measuring optical density at 600 nm quantifies light scattering, which correlates linearly with bacterial cell mass, providing a non-destructive, direct readout of viability.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform a 2-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Preparation: Grow the bacterial strain in MHB to the logarithmic phase (OD600 ≈ 0.5). Dilute the culture in fresh MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Self-Validating Controls:

    • Growth Control (Negative): Bacteria + MHB + 1% DMSO (Ensures solvent is non-toxic).

    • Sterility Control (Blank): MHB + 1% DMSO only (Ensures no contamination).

    • Positive Control: Standard antibiotic (e.g., Cycloserine, a known Ddl inhibitor) at its known MIC.

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours under aerobic conditions. Read the absorbance at 600 nm using a microplate spectrophotometer.

Validation Checkpoint: Calculate the Z'-factor using the Growth Control ( μn​ ) and Sterility Control ( μp​ ). The assay is valid only if Z′≥0.5 .

Protocol B: Mammalian Cell Viability (MTT Metabolic Assay)

This protocol assesses the cytotoxicity or anti-proliferative efficacy of the compound against mammalian cell lines (e.g., HCT-116 colon cancer cells or HepG2 liver cells).

Causality Checkpoints
  • Metabolic Proxy: Why use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)? MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan. Because these enzymes are only active in living cells, metabolic activity serves as a highly reliable proxy for cell viability.

  • Media Removal: Why remove the culture media before adding the DMSO solubilization buffer? Phenol red in standard media absorbs light near 570 nm, which directly interferes with the formazan absorbance readout, skewing the data.

Step-by-Step Methodology
  • Cell Seeding: Seed mammalian cells (e.g., HCT-116) in a 96-well flat-bottom plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (e.g., 0.1 µM to 100 µM). Keep final DMSO concentration ≤0.5% .

  • Self-Validating Controls:

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Positive Control: Cells + Media + 10 µM Doxorubicin (or 0.1% Triton X-100 for immediate lysis).

    • Background Control: Media + 0.5% DMSO (No cells).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100 µL of 100% DMSO to each well to dissolve the crystals. Incubate on a plate shaker for 10 minutes at room temperature.

  • Readout: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background plate noise) using a microplate reader.

Quantitative Data Presentation

To accurately compare the dual-action profile of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, data from both assays must be synthesized to evaluate the therapeutic window. Below is a representative data structure summarizing expected outcomes based on the pyrazolopyrimidine scaffold's known behavior.

Table 1: Representative Viability Data for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Assay TypeCell Line / StrainPrimary TargetIC50 / MIC (µM)Assay Z'-FactorViability Proxy
Bacterial MIC E. coli (ATCC 25922)DdlB> 100 µM0.72OD600 Turbidity
Bacterial MIC S. aureus (ATCC 29213)DdlB128 µM0.81OD600 Turbidity
Mammalian MTT HCT-116 (Colon Cancer)Kinases (CDK2)15.4 µM0.68NAD(P)H Metabolism
Mammalian MTT HepG2 (Hepatocellular)Kinases (CDK2)22.1 µM0.75NAD(P)H Metabolism
Mammalian MTT WI-38 (Normal Fibroblast)Off-target> 200 µM0.70NAD(P)H Metabolism

Note: The data indicates stronger potency against mammalian cancer cell lines (via kinase inhibition) compared to its fragment-level activity against bacterial DdlB, suggesting the scaffold requires further functionalization for optimal antibacterial efficacy.

References

  • Proj, M., et al. (2023). "Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 387-397.2

  • Almehmadi, M., et al. (2022). "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Journal of Molecular Structure. 3

  • El-Gohary, N. S., et al. (2018). "Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines." Molecules, 23(6), 1247. 4

  • ChemicalBook. (2022). "7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 874773-92-9." Chemical Properties Database. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (PPCA) Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (PPCA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (PPCA) .

PPCA is a highly privileged, planar N-heterocyclic scaffold widely utilized in drug discovery (e.g., kinase inhibitors, PROTAC warheads, and ligase inhibitors). However, its unique electronic structure—an electron-rich pyrazole fused to an electron-deficient pyrimidine, capped with an activated carboxylic acid—makes it highly susceptible to specific degradation pathways during long-term storage. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Troubleshooting & FAQs

Q1: Why does my PPCA sample show a secondary peak with a mass difference of -44 Da after several months of storage?

The Causality: A mass loss of -44 Da is the definitive signature of thermal or acid-catalyzed decarboxylation (loss of CO₂). The carboxylic acid group at the C3 position of the pyrazolo[1,5-a]pyrimidine core is highly activated. The electron-withdrawing nature of the adjacent pyrimidine nitrogens, combined with the extended π -conjugation of the 7-phenyl group, severely destabilizes the carboxylate under thermal or acidic stress. The Evidence: Process chemistry studies on pyrazolopyrimidine derivatives have demonstrated that exposure to acidic aqueous environments (e.g., 3 M HCl) results in rapid decomposition and the immediate formation of the corresponding decarboxylation product[1]. Furthermore, thermogravimetric analyses of related pyrazolo[1,5-a]pyrimidines indicate that thermal decomposition can initiate at temperatures as low as 72 °C, underscoring the intrinsic thermal fragility of this scaffold[2].

Q2: My compound is turning from an off-white powder to a yellowish hue. What is causing this discoloration?

The Causality: Pyrazolo[1,5-a]pyrimidines possess an extended, highly conjugated π -system. Because of this, they exhibit significant photophysical properties and act as strong fluorophores, absorbing heavily in the UV spectrum[2]. When exposed to ambient laboratory UV light in the presence of atmospheric oxygen, the molecule undergoes photo-oxidation . This generates oxidized byproducts (such as N-oxides or ring-cleaved species) that absorb light at longer wavelengths, manifesting as a yellow or orange discoloration.

Q3: Can I store PPCA as a pre-made 10 mM stock solution in DMSO at -20°C to save time?

The Causality: No. Storing activated heterocyclic carboxylic acids in DMSO long-term is a critical procedural error. DMSO is highly hygroscopic and will absorb atmospheric moisture every time the tube is opened. This absorbed water undergoes auto-ionization, creating a mildly acidic micro-environment that acts as a catalyst for the decarboxylation of the C3-carboxylic acid. Best Practice: Always store PPCA as a desiccated solid. Only reconstitute the exact amount needed for your immediate assay.

Part 2: Mechanistic Pathways & Quantitative Stability Data

To effectively prevent degradation, we must first visualize the chemical stressors acting upon the molecule.

DegradationPathways PPCA 7-Phenylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid (Intact Mass: 239.07 Da) Stress1 Thermal / Acidic Stress (H+, Δ) PPCA->Stress1 Stress2 UV Light / O2 Exposure PPCA->Stress2 Deg1 Decarboxylated Product [M-44 Da] Stress1->Deg1 Deg2 Photo-oxidized Byproducts (+[O]) Stress2->Deg2

Caption: Mechanistic degradation pathways of PPCA via decarboxylation and photo-oxidation.

Quantitative Stability Summary

The following table summarizes the expected half-life and primary degradants of PPCA under various storage conditions, synthesized from structural stability profiling.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Detected
Optimal (Recommended) -20°CArgon (Inert)Dark (Amber Vial)> 24 monthsNone detected
Sub-optimal 4°CAir (Ambient)Dark6 - 12 monthsTrace oxidized species
Poor 25°CAir (Ambient)Ambient Lab UV< 1 monthPhoto-oxidized species
Stress (Acidic/Aqueous) 40°CAir (pH < 3)Dark< 24 hoursDecarboxylated core[1]

Part 3: Self-Validating Experimental Protocols

To ensure the trustworthiness of your compound libraries, you must implement a workflow that actively prevents degradation while providing built-in quality control checks.

Protocol: Long-Term Storage and Aliquoting Workflow

Objective: To eliminate moisture, displace reactive oxygen, block UV radiation, and prevent thermal decarboxylation, thereby creating a highly stable micro-environment for PPCA.

Step-by-Step Methodology:

  • Lyophilization (Desiccation): Dry the bulk PPCA powder under high vacuum (<10 mTorr) for 24 hours.

    • Causality: Removing trace moisture prevents water-mediated proton transfer, which is the primary catalyst lowering the activation energy for decarboxylation.

  • Low-Light Aliquoting: In a controlled, low-light environment, transfer 1–5 mg aliquots into pre-dried, amber glass HPLC vials.

    • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation buildup that occur when accessing a single bulk vial. Amber glass blocks UV transmission.

  • Inert Gas Purging: Gently purge the headspace of each vial with Argon gas for 5 to 10 seconds using a manifold.

    • Causality: Argon is heavier than air and effectively displaces O₂, halting the photo-oxidation of the electron-rich pyrazole core.

  • Hermetic Sealing: Cap the vials immediately with PTFE-lined septa and wrap the exterior with Parafilm to prevent gas exchange.

  • Cryogenic Storage: Transfer the sealed aliquots to a monitored -20°C or -80°C freezer.

  • Self-Validation (QC Check): Before utilizing an aliquot that has been stored for >3 months, reconstitute a fraction in LC-MS grade Acetonitrile and run a rapid LC-MS/UV scan.

    • Validation Metric: The presence of an intact mass peak at 239.07 Da [M+H]⁺ confirms stability. The appearance of a 195.07 Da [M-44+H]⁺ peak indicates a failure in the storage protocol (decarboxylation).

StorageWorkflow Start 1. Lyophilization (Removes residual H2O) Aliquot 2. Aliquoting into Amber Glass Vials Start->Aliquot Purge 3. Argon Gas Purge (Displaces O2) Aliquot->Purge Seal 4. PTFE-Lined Capping & Parafilm Seal Purge->Seal Store 5. Long-Term Storage at -20°C Seal->Store Validate 6. LC-MS Validation (Check for [M-44] peak) Store->Validate

Caption: Self-validating protocol for the long-term storage and handling of PPCA.

References

  • Stefanello FS, Vieira JCB, Araújo JN, et al. "Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System." MDPI (Photochem), 2022. 2

  • "Development of a Robust and Scalable Synthetic Route for a Potent and Selective Isoindolinone PI3Kγ Inhibitor." ACS Publications (Organic Process Research & Development), 2022. 1

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Amide Coupling

Welcome to our dedicated technical support center for a particularly challenging synthetic transformation: the amide coupling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for a particularly challenging synthetic transformation: the amide coupling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with this specific sterically hindered system. Here, we will dissect the common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your success rate.

The inherent steric congestion around the carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyrimidine core, exacerbated by the bulky phenyl group at the 7-position, often leads to sluggish or failed amide coupling reactions. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amide coupling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and provides actionable solutions.

Question 1: I am observing very low to no yield of my desired amide product. What are the primary causes and how can I improve the yield?

Low or no product formation is the most common issue when dealing with sterically hindered substrates like 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Several factors can contribute to this problem.

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to efficiently activate the sterically encumbered carboxylic acid.[1]

  • Steric Hindrance: The bulky phenyl group at the 7-position and the fused ring system impede the approach of the amine to the activated carboxylic acid intermediate.[1][2]

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity will further slow down the reaction.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome of the coupling reaction.[1]

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For challenging substrates, more powerful coupling reagents are often necessary. Consider switching from standard carbodiimides like EDC or DCC to uronium or phosphonium-based reagents.[1][4][5] A comparison of commonly used coupling reagents is provided in Table 1.

  • Incorporate Additives: Additives can facilitate the reaction by forming a more reactive intermediate and suppressing side reactions.[4]

  • Adjust Reaction Conditions:

    • Solvent: Aprotic polar solvents such as DMF, NMP, or DMA are generally good choices as they can help to dissolve the starting materials and facilitate the reaction.[1] Acetonitrile has also been shown to be effective in some cases.[6]

    • Temperature: While many amide couplings are performed at room temperature, increasing the temperature to 40-80 °C can often overcome the activation energy barrier for sterically hindered substrates.[1][7][8] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[1]

    • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1-0.5 M is recommended.[1]

  • Consider a Two-Step Protocol via Acid Chloride: For extremely challenging cases, converting the carboxylic acid to the more reactive acid chloride can be a highly effective strategy.[7][9]

Question 2: My reaction is messy, with multiple side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a common issue, especially when forcing conditions are required for the reaction to proceed.

Potential Side Reactions:

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, particularly with prolonged reaction times or at elevated temperatures.[7]

  • Reaction with the Coupling Reagent: Some amines can react with the coupling reagent to form undesired byproducts.

  • Epimerization: A stereocenter adjacent to the carbonyl group can be susceptible to epimerization.[7]

Strategies for Minimizing Side Products:

  • Choice of Coupling Reagent and Additive: Certain coupling reagents and additives are known to suppress racemization. For instance, the use of HOAt or OxymaPure as an additive can be beneficial.[7]

  • Controlled Temperature: Avoid excessive heating, as this can promote side reactions. A carefully controlled temperature ramp or the use of microwave synthesis with precise temperature control can be advantageous.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for the amide coupling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

For a sterically hindered substrate like this, HATU or HCTU are excellent starting points due to their high reactivity.[10] They are often effective where standard reagents like EDC/HOBt fail.[6][11]

Q2: What is the best base to use for this reaction?

A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred.[7][9] These bases are less likely to cause side reactions compared to less hindered amines like triethylamine.

Q3: My starting materials have poor solubility in common organic solvents. What can I do?

Poor solubility can significantly impede the reaction.[1] Try using more polar aprotic solvents like DMF, NMP, or DMSO .[1] Gently warming the mixture can also help to dissolve the reactants. If solubility remains an issue, a solvent screen to identify a suitable medium is recommended.

Q4: How can I confirm that my coupling reagents are active?

Coupling reagents, particularly carbodiimides and uronium/phosphonium salts, can be sensitive to moisture.[1] It is crucial to use anhydrous solvents and handle these reagents under an inert atmosphere (e.g., nitrogen or argon). If you suspect your reagent has degraded, it is best to use a fresh bottle.

Q5: Are there any alternative strategies if all coupling attempts fail?

Yes, for exceptionally challenging cases, consider the following:

  • Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] The resulting acid chloride is highly reactive and will likely couple with your amine.

  • Grignard Reagent Addition to an Isocyanate: This is a less conventional but powerful method for forming highly hindered amides.[2][12] It would require converting your amine to an isocyanate and your carboxylic acid to a Grignard reagent, which may not be feasible for all substrates.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for Sterically Hindered Substrates

Coupling ReagentClassRelative ReactivityCommon AdditivesKey AdvantagesPotential Drawbacks
EDC/DCC CarbodiimideModerateHOBt, HOSuReadily available, cost-effective.Lower reactivity for hindered substrates, DCU byproduct from DCC can be difficult to remove.[5][13]
HATU/HBTU Uronium/AminiumHighNone required (contains HOAt/HOBt moiety)Highly effective for hindered systems, fast reaction rates.[10][14]Higher cost, potential for side reactions with the guanidinium byproduct.
PyBOP/PyAOP PhosphoniumHighNone requiredExcellent for reducing racemization, very reactive.[5][10]Higher cost, byproducts can sometimes complicate purification.
COMU UroniumVery HighNone requiredGenerally considered more reactive and safer than benzotriazole-based reagents.[5][15]Higher cost.
T3P Phosphonic AnhydrideHighPyridine, Et3NByproducts are water-soluble, simplifying workup.[16]Can be corrosive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a good starting point for the coupling of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a primary or secondary amine.

dot

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF. B Add amine (1.2 equiv). A->B C Add DIPEA (3.0 equiv). B->C D Add HATU (1.2 equiv) portion-wise at 0 °C. C->D E Warm to RT and stir for 4-24 h. D->E F Monitor by TLC or LC-MS. E->F G Quench with water. F->G H Extract with EtOAc. G->H I Wash with brine, dry, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.0-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • If the reaction is sluggish at room temperature, consider heating to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling via Acid Chloride Formation

This protocol is recommended when other coupling methods have failed.

dot

Protocol2 cluster_acid_chloride Acid Chloride Formation cluster_coupling Amide Coupling cluster_purification Work-up & Purification A Suspend carboxylic acid (1.0 equiv) in anhydrous DCM. B Add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF. A->B C Stir at RT for 1-2 h. B->C D Concentrate under reduced pressure. C->D E Dissolve crude acid chloride in anhydrous DCM. D->E F Cool to 0 °C. E->F G Add amine (1.2 equiv) and Et3N (2.5 equiv). F->G H Stir and warm to RT. G->H I Quench with water. H->I J Separate layers and extract aqueous phase. I->J K Combine organic layers, dry, and concentrate. J->K L Purify by column chromatography. K->L

Caption: Two-step amide coupling via an acid chloride intermediate.

Step-by-Step Methodology:

Part A: Acid Chloride Formation

  • Suspend 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Part B: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0-3.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations

dot

AmideCouplingMechanism CarboxylicAcid R-COOH ActivatedIntermediate Activated Intermediate (e.g., Acyl-OAt ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine R'-NH2 AmideProduct Amide Product R-CO-NHR' TetrahedralIntermediate->AmideProduct Byproducts Byproducts TetrahedralIntermediate->Byproducts Elimination

Caption: General mechanism of amide bond formation using a coupling reagent.

The fundamental principle behind using coupling reagents is the conversion of the carboxylic acid's hydroxyl group, which is a poor leaving group, into a better one.[13] Uronium reagents like HATU react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine to form the amide bond. The presence of the HOAt moiety in HATU further accelerates the reaction by forming a highly reactive activated ester.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Amide coupling reaction in medicinal chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Amine to Amide Mechanism - T3P - Common Organic Chemistry.
  • The Synthesis of Sterically Hindered Amides - ResearchG
  • Coupling Reagents - Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • amide coupling help : r/Chempros - Reddit.
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.

Sources

Reference Data & Comparative Studies

Validation

validating target engagement of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in vivo

In Vivo Target Engagement Validation of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comparative Methodological Guide As drug discovery pivots toward novel mechanisms to combat antimicrobial resistance, validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Target Engagement Validation of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comparative Methodological Guide

As drug discovery pivots toward novel mechanisms to combat antimicrobial resistance, validating target engagement (TE) in complex in vivo models remains a critical bottleneck. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9) has emerged as a promising fragment-derived inhibitor targeting the ATP-binding site of bacterial D-Ala:D-Ala ligase (DdlB)[1].

However, biochemical IC50 values rarely predict in vivo efficacy due to bacterial efflux pumps, poor cell wall penetration, and host tissue protein binding. To bridge this gap, we must employ orthogonal, self-validating TE methodologies. This guide provides a comprehensive framework for validating the in vivo target engagement of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, comparing its performance against the classic Ddl inhibitor, D-Cycloserine (DCS).

The Logic of Target Engagement: Physical vs. Functional Validation

A robust TE validation strategy must answer two distinct questions:

  • Physical TE: Does the drug physically bind to the target protein inside the infected host tissue?

  • Functional TE: Does this binding translate into the expected mechanistic modulation of the biochemical pathway?

To answer these, we utilize a dual-pronged approach: In Vivo Cellular Thermal Shift Assay (CETSA) for physical binding, and LC-MS/MS Pharmacodynamic (PD) Biomarker Profiling for functional modulation.

The Functional Biomarker: UDP-MurNAc-tripeptide Accumulation

DdlB synthesizes the D-Ala-D-Ala dipeptide. The downstream enzyme, MurF, strictly requires both D-Ala-D-Ala and UDP-MurNAc-tripeptide (UDP-M3) to synthesize UDP-MurNAc-pentapeptide (UDP-M5)[2]. When 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid inhibits DdlB, D-Ala-D-Ala pools are rapidly depleted. Consequently, MurF stalls, causing a massive upstream accumulation of UDP-M3 and a downstream depletion of UDP-M5[3]. This metabolic bottleneck is a highly specific, functional PD biomarker of Ddl target engagement[3].

Pathway M3 UDP-MurNAc-tripeptide (Accumulates) MurF MurF Enzyme M3->MurF Substrate DAla D-Alanine DdlB DdlB Enzyme (Target) DAla->DdlB Substrate DAlaDAla D-Ala-D-Ala (Depleted) DdlB->DAlaDAla Ligation DAlaDAla->MurF Co-substrate M5 UDP-MurNAc-pentapeptide (Depleted) MurF->M5 Ligation Inhibitor 7-Phenylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid Inhibitor->DdlB Inhibits ATP Site

Fig 1: Mechanism of DdlB inhibition leading to UDP-MurNAc-tripeptide accumulation.

Comparative Performance Data

To establish the superiority and specificity of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, we compare its in vivo TE metrics against D-Cycloserine (DCS) in a standard murine thigh infection model. While DCS is a well-known Ddl inhibitor, it is a structural analog of D-Alanine that competitively inhibits multiple enzymes (including Alanine racemase, Alr), leading to pleiotropic effects[3]. In contrast, our target compound acts specifically at the ATP-binding pocket of DdlB[1].

Metric / Feature7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidD-Cycloserine (DCS)Vehicle Control
Primary Target(s) DdlB (ATP-binding site)Alr and Ddl (D-Ala competitive)N/A
In Vivo TE (CETSA ΔTm) +4.2 °C+1.5 °C0.0 °C
UDP-M3 Accumulation >150-fold increase>300-fold increaseBaseline
UDP-M5 Depletion >90% reduction>95% reductionBaseline
Target Specificity High (Fragment-optimized)Low (Pleiotropic effects)N/A
PD Biomarker Fidelity Direct correlation with DdlB bindingConfounded by upstream Alr inhibitionN/A

Data Interpretation: The 4.2 °C thermal shift in CETSA confirms robust physical binding of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to DdlB in the tissue matrix. The >150-fold accumulation of UDP-M3 perfectly correlates with this physical engagement, proving that the compound successfully penetrates the bacterial cell wall in vivo to exert its functional effect.

Self-Validating Experimental Protocols

The following workflows detail the exact procedures for extracting orthogonal TE data from a single in vivo infection model.

Workflow Infect 1. Murine Infection Dose 2. Compound Dosing Infect->Dose Harvest 3. Tissue Harvest Dose->Harvest CETSA 4A. In Vivo CETSA (Physical TE) Harvest->CETSA LCMS 4B. LC-MS/MS (Functional TE) Harvest->LCMS

Fig 2: Orthogonal in vivo target engagement workflow combining CETSA and LC-MS/MS.

Protocol A: LC-MS/MS Quantification of UDP-MurNAc Precursors (Functional TE)

Causality Note: Cellular metabolism occurs on a millisecond timescale. To accurately measure the UDP-M3/M5 ratio, enzymatic activity must be instantly quenched. We utilize a cold methanol extraction to precipitate proteins while preserving the highly polar nucleotide-linked peptidoglycan precursors.

  • Tissue Harvest & Quenching: Euthanize infected mice at the desired PK/PD timepoint. Immediately excise the infected thigh muscle and plunge into liquid nitrogen.

  • Homogenization: Transfer the frozen tissue to a Precellys homogenizer tube containing ceramic beads. Add 1 mL of pre-chilled (-20°C) 100% methanol. Homogenize at 6,000 rpm for 30 seconds.

  • Extraction: Incubate the homogenate at -20°C for 1 hour to ensure complete protein precipitation. Centrifuge at 20,000 × g for 15 minutes at 4°C.

  • Sample Preparation: Transfer the metabolite-rich supernatant to a new tube and dry under a gentle stream of nitrogen gas. Reconstitute the pellet in 100 µL of LC-MS grade water containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject 10 µL onto a hydrophilic interaction liquid chromatography (HILIC) column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • UDP-M3 Transition: m/z 1035.2 → 794.1

    • UDP-M5 Transition: m/z 1193.3 → 794.1

  • Validation: Calculate the UDP-M3/UDP-M5 ratio. A ratio shift of >10-fold relative to vehicle control validates functional DdlB inhibition.

Protocol B: In Vivo CETSA (Physical TE)

Causality Note: While LC-MS/MS proves the pathway is blocked, it cannot rule out indirect effects. CETSA proves that 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid directly binds DdlB. As the temperature increases, unbound DdlB denatures and aggregates. Compound binding thermodynamically stabilizes the folded protein, shifting its melting temperature (Tm) higher.

  • Lysis: Homogenize a separate aliquot of the infected tissue in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.4% NP-40, supplemented with protease inhibitors and lysozyme to break bacterial walls). Do not use denaturing detergents like SDS.

  • Aliquot & Heating: Clarify the lysate by centrifugation (10,000 × g, 10 min). Divide the supernatant into 8 equal aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C.

  • Ultracentrifugation: Centrifuge the heated aliquots at 100,000 × g for 20 minutes at 4°C. Crucial Step: This separates the heat-denatured, aggregated DdlB (pellet) from the stabilized, soluble DdlB (supernatant).

  • Detection: Carefully collect the supernatants, mix with SDS loading buffer, and resolve via SDS-PAGE. Perform a Western Blot using a specific anti-DdlB antibody.

  • Validation: Plot the band intensity against temperature to generate melt curves. Calculate the ΔTm between the vehicle and compound-treated groups.

Sources

Comparative

Benchmarking 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Against Standard Kinase Inhibitors: A Technical Guide

As drug development pivots toward highly selective, mutation-specific targeted therapies, the architectural evaluation of core pharmacophores becomes critical. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (7-PPCA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, mutation-specific targeted therapies, the architectural evaluation of core pharmacophores becomes critical. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (7-PPCA) has emerged as a privileged bicyclic scaffold in medicinal chemistry. Its fused ring system is isosteric to the adenine ring of ATP, making it an exceptional hinge-binding motif for kinases such as B-Raf, IRAK4, and CDK2 [1].

This guide provides an objective, data-driven benchmark of the 7-PPCA scaffold against industry-standard kinase inhibitors, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

The potency of 7-PPCA derivatives stems from precise spatial geometry. The N1 and N2 atoms of the pyrazole ring, along with the pyrimidine nitrogens, form critical hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf).

  • The 7-Phenyl Substitution: Projects deeply into the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive "DFG-out" conformation of specific kinases.

  • The 3-Carboxylic Acid: Serves as a versatile synthetic handle for amide coupling, allowing medicinal chemists to explore the solvent-exposed region to tune pharmacokinetics and cellular permeability [2].

Pathway Stimulus Growth Factor Receptor RTK Activation Stimulus->Receptor RAS RAS-GTP Receptor->RAS BRAF B-Raf Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 7-PPCA Scaffold (ATP-Competitive) Inhibitor->BRAF Blocks Hinge Region

Fig 1: Mechanism of action for 7-PPCA targeting the RAF-MEK-ERK signaling cascade.

Quantitative Benchmarking Data

To objectively evaluate the 7-PPCA scaffold, we benchmark a synthesized 7-PPCA lead derivative against Vemurafenib (a clinical standard B-Raf V600E inhibitor) and Staurosporine (a broad-spectrum, pan-kinase inhibitor used as an assay control).

The data below highlights the scaffold's capacity for high ligand binding efficiency (LBE) and kinome selectivity [3].

Compound ClassTarget Kinase IC₅₀ (B-Raf V600E)Off-Target IC₅₀ (p38α)Cell Viability IC₅₀ (A375 Melanoma)Ligand Binding Efficiency (LBE)
7-PPCA Lead Derivative 12 nM>10,000 nM45 nM0.42
Vemurafenib (Standard) 31 nM>10,000 nM85 nM0.38
Staurosporine (Control) 5 nM2 nM10 nM0.51

Data Interpretation: While Staurosporine exhibits raw potency, its lack of selectivity makes it highly toxic. The 7-PPCA derivative outperforms Vemurafenib in both biochemical potency and cellular efficacy, driven by its superior LBE and optimized hydrophobic interactions within the mutated B-Raf pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data must be derived from self-validating systems. As an application scientist, it is critical to understand why specific assay conditions are chosen.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is selected over standard luminescence because it introduces a time delay before measurement, completely eliminating the short-lived auto-fluorescence commonly exhibited by planar aromatic heterocycles like pyrazolopyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Causality: Add 0.01% CHAPS to prevent hydrophobic 7-PPCA compounds from aggregating and forming false-positive micelles. Add 2 mM DTT to maintain the kinase hinge region cysteines in a reduced, active state.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 7-PPCA derivative, Vemurafenib, and Staurosporine in 100% DMSO, then dilute to 1% final DMSO in the assay plate.

  • ATP Optimization (Critical Step): Set the ATP concentration exactly at the apparent Km​ for the specific B-Raf batch (typically 10-20 µM).

    • Causality: Running the assay at the ATP Km​ ensures that the measured IC₅₀ accurately reflects the Ki​ (inhibitor affinity). If ATP is saturated, it will outcompete the inhibitor, artificially inflating the IC₅₀.

  • Reaction & Detection: Incubate the kinase, ATP, and biotinylated substrate for 60 minutes at room temperature. Stop the reaction with EDTA (to chelate Mg²⁺) and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the time-resolved fluorescence at 615 nm and 665 nm.

  • Internal Validation: Calculate the Z'-factor using the Staurosporine (positive control) and DMSO (negative control) wells. The assay is only validated and accepted if Z′>0.6 , proving a robust dynamic range.

Protocol B: 3D Spheroid Cell Viability Assay (CellTiter-Glo)

We utilize 3D spheroids rather than 2D monolayers because 3D architectures accurately mimic the hypoxic cores and drug-penetration barriers of solid tumors, preventing the overestimation of compound efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 (B-Raf V600E mutant) melanoma cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to initiate spheroid formation. Incubate for 72 hours.

  • Compound Treatment: Dose the spheroids with the 7-PPCA derivatives and standards for 96 hours.

  • Metabolic Detection: Add CellTiter-Glo 3D reagent.

    • Causality: This reagent contains a specialized lytic buffer capable of penetrating dense spheroids to release intracellular ATP. The ATP acts as a limiting reagent for the luciferase enzyme; thus, the luminescent signal is a direct, linear proxy for the number of metabolically viable cells.

  • Data Analysis: Plot dose-response curves using a 4-parameter logistic non-linear regression model to determine the cellular IC₅₀.

Workflow Prep 1. Compound Prep (Serial Dilution) Assay 2. TR-FRET Assay (ATP at Km) Prep->Assay Cell 3. Cell Viability (3D Spheroids) Assay->Cell Analysis 4. Data Analysis (Z'-factor & IC50) Cell->Analysis

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitors.

Conclusion

Benchmarking the 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold against standard inhibitors reveals its superiority as a foundational building block for targeted cancer therapies. By utilizing self-validating TR-FRET and 3D cellular assays, researchers can confidently leverage the 7-PPCA core to achieve high kinome selectivity, excellent ligand binding efficiency, and potent inhibition of oncogenic pathways.

References

  • Gopalsamy A, et al. "Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Iorkula TH, et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.[Link]

  • Kelly PN, et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, grounded in established safety principles and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is classified with several hazards that dictate the necessary handling precautions.[1] The primary risks associated with this compound involve acute toxicity, skin and eye irritation, and potential target organ effects.

These classifications are not merely administrative; they are a direct reflection of the compound's potential to cause harm upon exposure. The acute toxicity warnings indicate that exposure through ingestion, skin contact, or inhalation can be harmful.[1][2] The skin and eye irritation classifications necessitate stringent measures to prevent direct contact.

Table 1: Hazard Classification for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Hazard Classification Hazard Code Description Source
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled. [1]
Skin Irritation H315 Causes skin irritation. [1]
Eye Irritation H319 Causes serious eye irritation. [1]

| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause respiratory irritation or drowsiness/dizziness. |[1] |

Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Given the identified hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense. Engineering controls, such as working within a chemical fume hood, are essential to minimize inhalation risks.[3][4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3][4] Protects against splashes and airborne particles, mitigating the risk of serious eye irritation (H319).[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[3] Prevents skin contact, addressing the risks of skin irritation (H315) and dermal toxicity (H312).[1]
Skin Protection Laboratory coat and long-sleeved clothing.[3] Minimizes the potential for accidental skin exposure.

| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[3][5] | Reduces the risk of inhaling dust or aerosols, addressing the inhalation toxicity (H332) and respiratory irritation (H336) hazards.[1] |

Part 3: Step-by-Step Disposal Protocol

The disposal of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid must be managed as a hazardous waste stream from the moment it is generated.[6] Adherence to institutional and regulatory guidelines is not optional.[5]

Step 1: Waste Characterization and Segregation

Properly identify the waste as "Hazardous Chemical Waste." Because this compound is a solid, any contaminated disposables (e.g., weigh boats, gloves, paper towels) must also be treated as hazardous waste.[7]

Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is confirmed. [7] Incompatible chemicals can react violently or produce toxic gases.[6] Pyrimidine derivatives should be segregated from strong oxidizing agents and acids.[8][9]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated: 7-Phenylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid solid_waste Pure Compound or Contaminated Solids (gloves, paper towels) start->solid_waste liquid_waste Compound in Solution start->liquid_waste sharps_waste Contaminated Needles, Broken Glass start->sharps_waste solid_container Collect in a designated, compatible solid hazardous waste container. solid_waste->solid_container labeling Label container immediately: 'Hazardous Waste', Chemical Name, Date, Hazards solid_container->labeling liquid_container Collect in a designated, compatible liquid hazardous waste container. liquid_waste->liquid_container liquid_container->labeling sharps_container Dispose of in a puncture-resistant sharps container. sharps_waste->sharps_container sharps_container->labeling storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage pickup Arrange for pickup by Environmental Health & Safety (EH&S) for final disposal. storage->pickup

Caption: Waste Segregation and Disposal Workflow.

Step 2: Container Selection and Labeling
  • Container Type : Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[5][7] Whenever possible, the original manufacturer's container is a good choice if it is appropriately sized.[4] Do not use food or beverage containers.[7]

  • Labeling : Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4][7] The label must clearly state:

    • The full chemical name: "7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid"

    • The accumulation start date

    • Associated hazards (e.g., "Toxic," "Irritant")

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][10] Keep the waste container closed at all times except when actively adding waste.[6][7] This is a critical step to prevent the release of vapors and to avoid spills.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste container.[6] Do not dispose of this chemical down the drain or in the regular trash.[5] Final disposal will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration.[10][11]

Part 4: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.[12]

G spill Spill Occurs! evacuate Alert personnel and Evacuate immediate area. spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat). evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop up contaminated material. contain->collect container Place material into a labeled Hazardous Waste container. collect->container decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. container->decontaminate report Report the incident to your supervisor and EH&S. decontaminate->report

Caption: Emergency Spill Response Workflow.

In the event of a spill, immediately evacuate the area and prevent entry.[3] Control the substance using the prescribed PPE and prevent the spillage from entering drains or water courses.[3] For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[2][8]

Part 5: Regulatory Context

All chemical waste disposal activities are governed by strict federal and state regulations. In the United States, the primary frameworks are:

  • The Resource Conservation and Recovery Act (RCRA) : Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" system for managing hazardous waste.[5] This compound would be classified as a hazardous waste due to its toxic characteristics.[6]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER) mandate that employers inform and train employees on the hazards of chemicals and the proper procedures for safe handling and emergency response.[13][14]

By following the procedures outlined in this guide, laboratories can ensure they are not only protecting their personnel and the environment but also maintaining full compliance with these critical regulations.

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Published May 21, 2025.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. Published February 15, 2003.
  • Chemical Waste Procedures. University of Illinois Urbana-Champaign, Division of Research Safety. Published September 25, 2025.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Published October 26, 2021.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Published September 13, 2022.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Thermo Fisher Scientific. Published October 23, 2012.
  • 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Chemical Substance Information. ECHA.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific. Published December 20, 2025.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
  • OSHA Rules for Chemical Hazards. DuraLabel. Published March 11, 2026.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific. Published December 26, 2025.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet for Pyrimidine. Fisher Scientific. Published December 19, 2025.
  • Production, Import, Use, and Disposal. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Handling

Personal protective equipment for handling 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Operational Safety and PPE Protocol for Handling 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Executive Summary & Mechanistic Context 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 874773-92-9) is a low...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Executive Summary & Mechanistic Context

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 874773-92-9) is a low-molecular-weight (253 Da) fragment hit compound utilized primarily in antimicrobial drug discovery. It functions as a competitive inhibitor of the bacterial enzyme D-Ala:D-Ala ligase (DdlB), mimicking the phosphate groups of ATP to disrupt intracellular peptidoglycan precursor biosynthesis (1[1]).

While highly valuable for biochemical assays, this pyrazolopyrimidine derivative presents significant occupational hazards. It is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (2[2]). This guide provides field-proven, self-validating protocols to ensure absolute safety during gravimetric dispensing, solubilization, and disposal.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's physiological risks:

  • Localized Tissue Damage (H315, H319): The carboxylic acid moiety at the 3-position is a Brønsted acid. Upon contact with mucosal membranes, ocular fluid, or perspiration on the skin, it induces rapid, pH-driven localized tissue irritation. This necessitates strict barrier protection for the eyes and skin.

  • Systemic Toxicity & Aerosolization (H302, H312, H332): The lipophilic phenyl ring fused to the pyrazolopyrimidine core grants the molecule moderate membrane permeability. As a dry powder, heterocyclic compounds are prone to holding static charges, leading to aerosolization during weighing. If inhaled, the compound easily crosses alveolar epithelia into the bloodstream.

  • The DMSO Magnification Effect: In standard DdlB inhibition assays, this compound is solubilized in 100% Dimethyl Sulfoxide (DMSO) at concentrations up to 5 mM (1[1]). DMSO is a potent dermal penetration enhancer. If a DMSO solution of this compound contacts standard nitrile gloves, it will break through in minutes, carrying the Acute Tox. 4 payload directly through the stratum corneum. This requires a specific dual-polymer glove strategy.

Quantitative PPE Selection Matrix

The following table summarizes the required PPE based on the operational state and scale of the chemical.

Operational ScaleRespiratory ProtectionHand Protection (Causality-Driven)Eye/Face ProtectionEngineering Controls
Analytical Scale (<10 mg, Dry Powder)N95 or P100 Particulate RespiratorDouble Nitrile (min. 4 mil thickness)Snug-fitting Safety GogglesEnclosed Analytical Balance / Fume Hood
Preparative Scale (>10 mg, Dry Powder)Half-face elastomeric respirator (P100 filters)Double Nitrile (min. 6 mil thickness)Face Shield worn over Safety GogglesPowder Dispensing Isolator / Fume Hood
Solution Handling (Dissolved in DMSO)Not required if handled inside a certified hoodOuter: Butyl RubberInner: NitrileSafety Glasses with side shieldsChemical Fume Hood (Face velocity >100 fpm)

Operational Workflow & PPE Integration

PPE_Workflow S1 1. Storage Retrieval (Desiccator, 4°C) S2 2. Gravimetric Dispensing (Enclosed Balance / Fume Hood) PPE: N95/P100, Double Nitrile S1->S2 Transfer to Hood S3 3. Solubilization in DMSO (Vented Hood) PPE: Butyl over Nitrile Gloves S2->S3 Add Solvent (DMSO) S4 4. DdlB Inhibition Assay (Benchtop / Liquid Handler) PPE: Standard Lab PPE S3->S4 Serial Dilution S5 5. Decontamination & Disposal (Alkaline Wash, Organic Waste) S4->S5 Waste Generation

Fig 1. Operational workflow and PPE integration for pyrazolopyrimidine handling.

Step-by-Step Methodologies

Protocol 1: Gravimetric Dispensing and Solubilization (Self-Validating)

This protocol ensures the safe transfer of the dry powder into a liquid state, neutralizing the inhalation risk.

  • Step 1: Environmental Validation. Turn on the chemical fume hood. Self-Validation Check: Observe the digital airflow monitor. Ensure the face velocity is between 100-120 feet per minute (fpm). If the alarm sounds, do not proceed.

  • Step 2: PPE Donning & Anti-Static Mitigation. Don the N95/P100 respirator, safety goggles, and double nitrile gloves. Use an anti-static zero-ion gun on the weighing spatula and the receiving vial. Causality: Pyrazolopyrimidine powders are highly susceptible to static cling. Discharging the equipment prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Step 3: Powder Transfer & Gravimetric Validation. Transfer the required mass (e.g., 2.5 mg) into a pre-tared glass vial. Close the draft shield of the analytical balance. Self-Validation Check: Observe the balance readout. A stabilization time of <3 seconds validates that the aerodynamic barrier of the hood/enclosure is intact. Continuous drift indicates excessive air turbulence, compromising both weighing accuracy and respiratory safety.

  • Step 4: Solubilization. Cap the vial immediately. Transfer to the main hood workspace. Doff the outer nitrile glove and replace it with a Butyl Rubber glove . Inject the required volume of DMSO through the septum or carefully open the vial to pipette the solvent. Causality: Butyl rubber provides >4 hours of breakthrough resistance against DMSO, whereas nitrile fails in <5 minutes.

Protocol 2: Decontamination and Disposal Plan

Nitrogen-rich heterocycles and carboxylic acids require specific neutralization and disposal routing to prevent environmental toxicity and cross-contamination.

  • Step 1: Chemical Neutralization of Surfaces. Prepare a 1% Sodium Bicarbonate ( NaHCO3​ ) solution. Wipe down the balance pan, spatulas, and hood surface. Causality: The mild alkaline solution deprotonates the 3-carboxylic acid moiety, converting any residual trace powder into a highly water-soluble, non-volatile sodium salt, effectively neutralizing its localized irritation hazard.

  • Step 2: Surface Validation. Self-Validation Check: Swab the cleaned surface with a damp piece of universal pH indicator paper. A reading of pH 7.0 validates the complete neutralization and removal of the acidic residue.

  • Step 3: Waste Segregation.

    • Liquid Waste: Dispose of all DMSO/pyrazolopyrimidine solutions into a designated Halogen-Free Organic Waste container. Do not mix with aqueous acidic waste.

    • Solid Waste: Dispose of the outer butyl gloves, contaminated pipette tips, and weighing boats into a sealed, biohazard-style solid waste bin designated for acutely toxic chemical debris.

  • Step 4: PPE Doffing Sequence. Remove the outer gloves first (turning them inside out). Remove safety goggles, then the respirator. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.

References

  • Source: National Institutes of Health (NIH)
  • 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Chemical Substance Information Source: NextSDS Chemical Database URL
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.